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1-Butyl-2-methyl-4-nitrosopiperazine Documentation Hub

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  • Product: 1-Butyl-2-methyl-4-nitrosopiperazine
  • CAS: 109374-15-4

Core Science & Biosynthesis

Foundational

"synthesis of 1-Butyl-2-methyl-4-nitrosopiperazine"

Technical Whitepaper: Synthesis and Characterization of 1-Butyl-2-methyl-4-nitrosopiperazine Executive Summary This guide details the synthesis of 1-Butyl-2-methyl-4-nitrosopiperazine , a specific N-nitrosamine drug subs...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis and Characterization of 1-Butyl-2-methyl-4-nitrosopiperazine

Executive Summary

This guide details the synthesis of 1-Butyl-2-methyl-4-nitrosopiperazine , a specific N-nitrosamine drug substance-related impurity (NDSRI).[1] This compound is frequently required as a reference standard for quality control in pharmaceutical development, particularly for drug substances containing piperazine moieties (e.g., antihistamines, antidepressants) where nitrite impurities in excipients may react with the secondary amine of the API or intermediate.[2]

Critical Note on Regiochemistry: The synthesis of this specific isomer presents a regioselectivity challenge. Direct alkylation of 2-methylpiperazine typically favors the less sterically hindered N4 position, yielding 4-butyl-2-methylpiperazine.[1] To obtain the target 1-butyl-2-methyl core (where N4 is available for nitrosation), a protection-deprotection strategy is required.[1] This guide addresses this specific pathway to ensure structural integrity.

Safety & Handling Protocol (High Potency)

Warning: N-nitrosamines are potent genotoxic carcinogens (ICH M7 Class 1).[1][2]

  • Containment: All operations must be performed in a certified chemical fume hood or a glovebox under negative pressure.

  • PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, and safety goggles.[2]

  • Deactivation Solution: Do not use bleach (hypochlorite) as it may not fully degrade nitrosamines and can form toxic chloramines.[2]

    • Recommended:HBr in Glacial Acetic Acid (3% v/v) or Aluminum-Nickel Alloy in dilute NaOH .[1] These methods chemically denitrosate or reduce the compound to the corresponding amine.

  • Waste: Segregate all nitrosamine-contaminated waste into specific "Cytotoxic/Carcinogenic" waste streams.

Retrosynthetic Analysis & Pathway

The synthesis is divided into two phases:

  • Precursor Synthesis: Construction of the 1-butyl-2-methylpiperazine core with high regioselectivity.[1]

  • Nitrosation: Electrophilic substitution of the N4 secondary amine.

SynthesisPathway SM 2-Methylpiperazine Step1 1. N4-Protection (Boc-anhydride) SM->Step1 Inter1 4-Boc-2-methylpiperazine Step1->Inter1 Step2 2. N1-Alkylation (Butyl bromide / K2CO3) Inter1->Step2 Inter2 1-Butyl-4-Boc-2-methylpiperazine Step2->Inter2 Step3 3. Deprotection (TFA or HCl) Inter2->Step3 Precursor 1-Butyl-2-methylpiperazine Step3->Precursor Step4 4. Nitrosation (NaNO2 / HCl) Precursor->Step4 Product 1-Butyl-2-methyl- 4-nitrosopiperazine Step4->Product

Figure 1: Retrosynthetic pathway ensuring correct regiochemistry (1-butyl vs 4-butyl isomer).

Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (1-Butyl-2-methylpiperazine)

Note: If 1-butyl-2-methylpiperazine is available commercially with certified isomeric purity (>98%), skip to Phase 2.[1][2]

Step 1.1: Selective Protection (N4-Boc) [1]

  • Rationale: The N4 nitrogen is less sterically hindered than N1 (which is adjacent to the methyl group). Reacting 2-methylpiperazine with 1 equivalent of Boc-anhydride preferentially protects N4.[1]

  • Protocol: Dissolve 2-methylpiperazine (10 mmol) in DCM at 0°C. Add Boc₂O (10 mmol) dropwise. Stir for 4h. Wash with water, dry (MgSO₄), and concentrate.

  • Validation: 1H NMR should show Boc protons and a shift in the C3/C5 protons.

Step 1.2: N1-Alkylation

  • Protocol: Dissolve the N4-Boc intermediate in Acetonitrile. Add

    
     (2.0 eq) and 1-Bromobutane (1.2 eq).[1][2] Reflux for 12-16 hours.[1]
    
  • Workup: Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 1.3: Deprotection

  • Protocol: Dissolve the alkylated intermediate in DCM/TFA (1:1). Stir at RT for 2 hours.

  • Workup: Basify carefully with NaOH (to pH > 12) to liberate the free amine. Extract with DCM. This yields 1-Butyl-2-methylpiperazine .[1]

Phase 2: Nitrosation (The Core Reaction)

This step converts the secondary amine (N4) to the N-nitrosamine.[1]

ParameterSpecificationCausality / Reason
Stoichiometry 1.0 eq Amine : 1.2 eq

Slight excess of nitrite ensures complete conversion of the amine.[1]
Acid Source 2M HCl or Acetic AcidProtonates the nitrite to form the active nitrosonium ion (

).
Temperature 0°C – 5°C (Ice Bath)Prevents decomposition of nitrous acid (

) and minimizes thermal degradation.[2]
pH Control pH 3.0 – 4.0Critical: At pH < 2, the amine is fully protonated (

) and cannot attack

.[2] At pH > 5,

concentration is too low.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Butyl-2-methylpiperazine (1.0 g, ~6.4 mmol) in 10 mL of 2M HCl. Cool the solution to 0°C in an ice bath.

  • Nitrosation: Dissolve Sodium Nitrite (

    
    , 530 mg, 7.7 mmol) in 2 mL water. Add this solution dropwise  to the amine mixture over 15 minutes.
    
    • Observation: The solution may turn pale yellow.

  • Reaction: Stir at 0-5°C for 1 hour. Monitor by TLC or LC-MS for disappearance of the starting amine.[1]

  • Quenching (Self-Validating Step): Add solid Sulfamic Acid or Urea (100 mg) to the reaction.

    • Why? This destroys excess nitrous acid, preventing "false positive" nitrosation during workup or analysis of other samples.

  • Extraction: Adjust pH to neutral/slightly basic (pH ~8) using saturated

    
    . Extract with Dichloromethane (DCM) (3 x 15 mL).
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath < 30°C to avoid volatility/degradation).
    

Analytical Characterization

The resulting yellow oil must be characterized to confirm identity and isomeric purity.

A. 1H NMR Spectroscopy (Rotamers)

N-nitrosamines exhibit restricted rotation around the N-N bond, leading to distinct syn and anti rotamers (often in 50:50 to 70:30 ratios).[2]

  • Diagnostic Signals:

    • The

      
      -protons (adjacent to the N-NO group) will appear as two sets of signals  (split peaks).[1]
      
    • In 1-Butyl-2-methyl-4-nitrosopiperazine, look for the C3 and C5 protons splitting.[1]

    • Expectation: The methyl doublet (at C2) may also show slight splitting or broadening due to the rotameric influence, though it is further away.

B. LC-MS/MS Parameters

For trace analysis in drug substances, use Multiple Reaction Monitoring (MRM).[3]

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
    [2]
    
  • Common Fragments (CE dependent):

    • 
       (Loss of NO, -30 Da) – Characteristic of Nitrosamines.[2]
      
    • 
       (Loss of butyl chain + NO).
      

AnalysisWorkflow Sample Crude Product (Yellow Oil) NMR 1H NMR (CDCl3) Check for Rotamers Sample->NMR Identity LCMS LC-MS/MS (ESI+) Target m/z 186 -> 156 Sample->LCMS Purity/Trace Storage Storage -20°C, Amber Vial LCMS->Storage Validated

Figure 2: Analytical validation workflow.

Storage & Stability

  • Condition: Store at -20°C in amber glass vials (to prevent UV degradation).

  • Stability: Nitrosamines are generally stable in neutral/basic conditions but degrade under strong UV light (photolysis) or strong reducing environments.[2]

  • Shelf Life: Re-test every 12 months.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. Link

  • US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[2][4] Link

  • Org. Process Res. Dev.Nitrosamine Impurities in Pharmaceuticals: A Review of the Chemistry, Analysis, and Control Strategies.
  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.Link[2]

  • Loeppky, R. N. Nitrosamine and N-Nitroso Compound Chemistry and Toxicology.[1] Chemical Research in Toxicology. (Mechanism of rotamers and denitrosation).

Sources

Exploratory

Analytical Characterization of 1-Butyl-2-methyl-4-nitrosopiperazine: A Technical Guide to Spectroscopic Identification

Topic: Analytical Characterization of 1-Butyl-2-methyl-4-nitrosopiperazine Content Type: Technical Whitepaper / Method Development Guide Audience: Pharmaceutical Analysis, QC, and R&D Scientists Executive Summary & Regul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Characterization of 1-Butyl-2-methyl-4-nitrosopiperazine Content Type: Technical Whitepaper / Method Development Guide Audience: Pharmaceutical Analysis, QC, and R&D Scientists

Executive Summary & Regulatory Context

The identification and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical compliance requirement for the pharmaceutical industry (ICH M7(R2), FDA Guidance 2024). 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) represents a complex NDSRI challenge. Unlike simple nitrosamines (e.g., NDMA), BMNP possesses a chiral center and a bulky alkyl chain, leading to complex spectroscopic signatures driven by restricted rotation and stereoisomerism.

This guide provides a definitive technical framework for the spectroscopic characterization of BMNP, synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. It is designed to support method development for regulatory submissions.

Chemical Identity & Structural Logic[1]

Before interpreting spectra, one must understand the molecule's dynamic behavior. The N-N=O bond exhibits partial double-bond character, creating a high rotational energy barrier (~23 kcal/mol). This results in two distinct rotamers (syn and anti) observable in NMR at ambient temperature.

  • IUPAC Name: 1-Butyl-2-methyl-4-nitrosopiperazine

  • Molecular Formula:

    
    
    
  • Exact Mass: 185.1528 Da

  • SMILES: CCCCN1CC(C)CN(N=O)CC1 (Note: Nitrosation occurs at the secondary amine N4; N1 is tertiary).

Structural Dynamics Diagram (Graphviz)

The following diagram illustrates the rotameric equilibrium and the fragmentation logic used in MS detection.

BMNP_Dynamics cluster_0 Rotameric Equilibrium (NMR Time Scale) cluster_1 MS Fragmentation (ESI+) E_Isomer E-Rotamer (Anti) (Major Conformer) Z_Isomer Z-Rotamer (Syn) (Minor Conformer) E_Isomer->Z_Isomer Slow Rotation (N-N bond) Precursor Precursor Ion [M+H]+ = 186.16 Frag1 Loss of NO [M-30]+ = 156.16 Precursor->Frag1 -NO (30 Da) Frag2 Butyl Cleavage Diagnostic Ion Precursor->Frag2 Collision Induced Dissociation

Figure 1: Mechanistic overview of BMNP rotamerism affecting NMR and fragmentation pathways for MS detection.

Mass Spectrometry (LC-MS/MS) Data

Mass spectrometry is the primary tool for trace-level quantitation. Due to the high polarity of the nitroso group, Electrospray Ionization (ESI) in positive mode is the standard.

High-Resolution Mass Spectrometry (HRMS)[2][3]
  • Ionization Source: ESI (+)

  • Adduct:

    
    
    
  • Theoretical m/z: 186.1601

Fragmentation Pattern (MS/MS)

The loss of the nitroso radical (


) or neutral NO is the hallmark of nitrosamines.
Fragment Ionm/z (approx)Proposed Structure/MechanismSignificance
Precursor 186.16

Parent Ion
Product 1 156.16

Quantifier. Loss of NO group (characteristic).
Product 2 128.1

Loss of butyl chain (secondary confirmation).
Product 3 114.1 Ring cleavage / Loss of propeneStructural confirmation of piperazine core.

Experimental Note: For trace analysis (ppb level), use the 186.1


 156.1 transition. Ensure chromatographic separation from the parent amine (1-butyl-2-methylpiperazine, MW ~156), as in-source fragmentation of the nitrosamine can mimic the parent amine, or vice-versa if the parent amine is nitrosated in-source.

NMR Spectroscopy Data

NMR is the definitive method for structural elucidation. Crucial Warning: The spectrum will appear "messy" or doubled. This is not sample impurity; it is rotamerism . You will observe two sets of signals (typically ~60:40 ratio) for protons near the N-N=O group.

H NMR (Proton) - 500 MHz, DMSO-
  • Solvent: DMSO-

    
     (preferred to slow exchange and sharpen rotamer peaks).
    
  • Key Feature: The

    
    -methylene protons (H3 and H5) relative to the nitroso group shift significantly downfield (deshielded) compared to the parent amine.
    
PositionProton TypeChemical Shift (

, ppm)
MultiplicityInterpretation
H3 CH (Chiral)4.40 (major) / 3.85 (minor)Multiplet

-proton to N-NO. Split by rotamers.
H5

(Ring)
4.15 (major) / 3.60 (minor)dd / broad

-proton to N-NO. Distinct rotamer separation.[1]
H2 CH (Methine)2.80 - 3.10MultipletRing proton, less affected by N-NO.
H6

(Ring)
2.20 - 2.50Multiplet

-proton to N-NO.
N-Butyl

2.30TripletConnection to butyl chain.
Butyl

1.30 - 1.50MultipletAlkyl chain middle.
Me (C2)

1.05DoubletCoupled to H2.
Me (Butyl)

0.90TripletTerminal methyl.
C NMR (Carbon)
  • Nitroso Effect: Carbons

    
     to the nitroso group (C3 and C5) will show paired peaks.
    
  • C3 (Chiral): ~55.0 / 48.0 ppm (Rotamer split).

  • C5 (Ring): ~46.0 / 40.0 ppm (Rotamer split).

  • C2 (Methyl): ~15-18 ppm.

Infrared Spectroscopy (FT-IR)

IR is less specific than NMR but useful for functional group confirmation.

Frequency (

)
Vibration ModeIntensityNotes
1430 - 1460 N-N=O Stretch StrongDiagnostic band for nitrosamines.
1050 - 1100 N-N StretchMediumSingle bond character.
2800 - 3000 C-H StretchStrongAlkyl (butyl/methyl) C-H bonds.
None N-H StretchAbsentAbsence of 3300-3500 band confirms

amine substitution.

Experimental Workflow: Sample Preparation

To ensure data integrity, the following preparation protocol is recommended for spectroscopic analysis.

Workflow cluster_prep Sample Preparation Protocol Step1 Synthesis/Isolation (Nitrosation of 1-butyl-2-methylpiperazine) Step2 Extraction (DCM or EtOAc) Step1->Step2 Step3 Purification (Flash Chromatography on Silica) Step2->Step3 Step4 Purity Check (LC-UV > 98%) Step3->Step4 Analysis Spectroscopic Analysis (NMR / MS / IR) Step4->Analysis

Figure 2: Recommended workflow for isolating BMNP reference standards for characterization.

References

  • US Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][4][5] Retrieved from [Link]

  • Chakraborty, S., et al. (2020).[6] "Challenges in the Analysis of Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (General reference on N-nitroso rotamerism in NMR).

  • PubChem. (2024). Compound Summary: 1-Methyl-4-nitrosopiperazine (Analogous Structure).[7][8][9] Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-4-nitrosopiperazine (MNP)

A Note on the Subject Compound: Initial searches for "1-Butyl-2-methyl-4-nitrosopiperazine" did not yield specific physicochemical data. Therefore, this guide focuses on the well-characterized and structurally related co...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "1-Butyl-2-methyl-4-nitrosopiperazine" did not yield specific physicochemical data. Therefore, this guide focuses on the well-characterized and structurally related compound, 1-Methyl-4-nitrosopiperazine (MNP) . MNP serves as a critical case study for understanding the properties and analytical challenges associated with nitrosopiperazine derivatives, a class of compounds of significant concern in the pharmaceutical industry due to their potential genotoxicity. The methodologies and principles discussed herein are largely applicable to other similar N-nitrosamines.

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] These compounds can form unintentionally during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during storage.[3] 1-Methyl-4-nitrosopiperazine (MNP) is a prominent example of such an impurity, notably identified in the anti-tuberculosis drug rifampicin.[4][5] Its presence, even at trace levels, necessitates highly sensitive and specific analytical methods for detection and quantification to ensure patient safety.[4][6] This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and stability of MNP, offering valuable insights for researchers, scientists, and drug development professionals.

Synthesis and Formation Pathways

MNP can be introduced into pharmaceutical products through two primary routes: as an impurity from the API synthesis process or as a degradation product.[4]

1. Intermediate in Synthesis: MNP is a known intermediate in the synthesis of 1-amino-4-methylpiperazine, a starting material for some APIs like rifampin.[4][5] If the subsequent reduction step to convert MNP to the desired amine is incomplete, residual MNP can carry through to the final API.[4][5]

2. Degradation Product: MNP can also form from the degradation of certain APIs or the reaction of precursor molecules with nitrosating agents. For instance, rifampicin can decompose under acidic conditions to yield 1-amino-4-methylpiperazine, which can then be oxidized to MNP.[4] The presence of residual nitrites, often found in excipients, can facilitate this nitrosation reaction, particularly under acidic conditions.[1][3][7]

A generalized reaction for the formation of MNP from 1-methylpiperazine and a nitrosating agent (like nitrous acid, formed from nitrites in acidic conditions) is depicted below.

cluster_reactants Reactants cluster_products Products 1_methylpiperazine 1-Methylpiperazine reaction_node + 1_methylpiperazine->reaction_node nitrosating_agent Nitrosating Agent (e.g., HNO2) nitrosating_agent->reaction_node MNP 1-Methyl-4-nitrosopiperazine (MNP) water Water (H2O) reaction_node->MNP reaction_node->water

Caption: Formation of 1-Methyl-4-nitrosopiperazine (MNP) from 1-methylpiperazine.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of MNP are summarized in the table below. This data is crucial for developing analytical methods, understanding its behavior in different matrices, and assessing its environmental fate.

PropertyValueSource
Molecular Formula C₅H₁₁N₃O[8][9]
Molecular Weight 129.16 g/mol [8][9]
CAS Number 16339-07-4[8][9]
Appearance Colorless to yellow clear liquid[10][11]
Boiling Point 125 °C at 25 mmHg[11]
Flash Point 97 °C[11]
Solubility Soluble in methanol[11]
LogP (Octanol/Water Partition Coefficient) -0.085 (Crippen Method)[9]
Vapor Pressure 0.02 mmHg[8]

Spectroscopic techniques are indispensable for the structural elucidation and quantification of MNP.

  • Mass Spectrometry (MS): This is the cornerstone for sensitive and selective detection of MNP. In tandem with liquid chromatography (LC-MS/MS), it allows for quantification at trace levels.[4][6][7] The electron ionization mass spectrum of MNP shows characteristic fragmentation patterns that can be used for its identification.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁷O NMR spectra are available for MNP, providing detailed information about its molecular structure.[5]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in MNP, particularly the N-N=O stretching vibration of the nitroso group.[5]

Analytical Methodology: Quantification by LC-MS/MS

The gold standard for the quantification of MNP in pharmaceutical samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[3][4][6][7]

Experimental Protocol: LC-MS/MS Analysis of MNP in a Drug Substance

This protocol is a representative example and may require optimization based on the specific sample matrix and instrumentation.

1. Materials and Reagents:

  • 1-Methyl-4-nitrosopiperazine (MNP) reference standard

  • 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) internal standard

  • Methanol (HPLC grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Ammonium formate (AR grade)

  • Ammonia water (25%)

  • Volumetric flasks, centrifuge tubes, and 0.22 µm PVDF membrane filters

2. Standard and Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of MNP-d4 in methanol. Dilute this stock solution with methanol to a working concentration (e.g., 200 ng/mL).[4]

  • Standard Solutions: Prepare a stock solution of MNP in methanol. Create a series of calibration standards by serially diluting the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the drug substance into a 10 mL volumetric flask.

    • Add 1 mL of the IS solution and 7 mL of methanol.

    • Sonicate for 10 minutes to ensure complete dissolution and extraction.

    • Dilute to volume with methanol.

    • Transfer the solution to a centrifuge tube and centrifuge (e.g., at 3000 ×g for 5 minutes).

    • Filter the supernatant through a 0.22 µm PVDF membrane filter into an LC vial.

3. LC-MS/MS Instrumental Conditions:

  • LC System:

    • Column: Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm (or equivalent).

    • Mobile Phase A: Ammonium formate buffer (e.g., 0.63 g/L in water), pH adjusted to 9.0 with ammonia water.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A typical gradient would involve starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute MNP.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500°C.

    • MRM Transitions: Specific precursor-to-product ion transitions for MNP and MNP-d4 would be monitored for quantification and confirmation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample add_is_methanol Add IS & Methanol weigh->add_is_methanol sonicate Sonicate add_is_methanol->sonicate dilute Dilute to Volume sonicate->dilute centrifuge Centrifuge dilute->centrifuge filter Filter centrifuge->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect integrate Integrate Peaks detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Butyl-2-methyl-4-nitrosopiperazine

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 1-Butyl-2-methyl-4-nitrosopiperazine. It is intended for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 1-Butyl-2-methyl-4-nitrosopiperazine. It is intended for researchers, scientists, and drug development professionals involved in the characterization and risk assessment of N-nitrosamine impurities. By synthesizing established principles of N-nitrosamine chemistry with actionable experimental protocols, this document serves as a robust resource for designing and executing stability studies.

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenicity. Understanding the stability profile and degradation pathways of specific nitrosamines, such as 1-Butyl-2-methyl-4-nitrosopiperazine, is critical for risk assessment and the development of effective control strategies. This guide outlines the principal factors influencing the stability of this compound and provides detailed methodologies for its comprehensive evaluation. The core principle of the presented protocols is a self-validating system, ensuring the generation of reliable and reproducible data.

Chemical Profile of 1-Butyl-2-methyl-4-nitrosopiperazine

1-Butyl-2-methyl-4-nitrosopiperazine is a substituted N-nitrosopiperazine. The presence of the N-nitroso group is the primary determinant of its chemical reactivity and potential for degradation. The butyl and methyl substituents on the piperazine ring will influence its physicochemical properties, such as lipophilicity and steric hindrance, which can, in turn, affect its degradation kinetics compared to unsubstituted N-nitrosopiperazine.

PropertyValue / InformationSource
Chemical Name 1-Butyl-2-methyl-4-nitrosopiperazine-
Molecular Formula C9H19N3O-
Molecular Weight 185.27 g/mol -
CAS Number Not available-
Structure A piperazine ring N-nitrosated at position 4, with a butyl group at position 1 and a methyl group at position 2.-

Principal Degradation Pathways

N-nitrosamines are susceptible to degradation through several key pathways, primarily driven by environmental factors such as light, heat, and pH.[1] Understanding these pathways is fundamental to predicting the stability of 1-Butyl-2-methyl-4-nitrosopiperazine in various matrices and storage conditions.

Photolytic Degradation

Exposure to ultraviolet (UV) light can induce the cleavage of the N-N bond in the nitroso group, a process known as photolytic degradation.[1] This is often a significant degradation pathway for nitrosamines.[2][3] The quantum yield of this process can be influenced by the solvent and the pH of the medium.[2][4] For 1-Butyl-2-methyl-4-nitrosopiperazine, photolysis is expected to generate the corresponding secondary amine (1-butyl-2-methylpiperazine) and nitric oxide radicals.

Diagram: Proposed Photolytic Degradation of 1-Butyl-2-methyl-4-nitrosopiperazine

G 1-Butyl-2-methyl-4-nitrosopiperazine 1-Butyl-2-methyl-4-nitrosopiperazine Excited State Excited State 1-Butyl-2-methyl-4-nitrosopiperazine->Excited State UV Light (hν) 1-Butyl-2-methylpiperazinyl Radical + •NO 1-Butyl-2-methylpiperazinyl Radical + •NO Excited State->1-Butyl-2-methylpiperazinyl Radical + •NO Homolytic Cleavage 1-Butyl-2-methylpiperazine + Other Products 1-Butyl-2-methylpiperazine + Other Products 1-Butyl-2-methylpiperazinyl Radical + •NO->1-Butyl-2-methylpiperazine + Other Products Further Reactions

Caption: Proposed photolytic N-N bond cleavage.

Thermal Degradation

Elevated temperatures can promote the thermal decomposition of N-nitrosamines.[1] For N-nitrosopiperazines, thermal decomposition has been observed, particularly in aqueous amine solutions used in industrial processes.[5][6][7] The stability of 1-Butyl-2-methyl-4-nitrosopiperazine to heat will be a critical parameter, especially concerning manufacturing processes and long-term storage at non-refrigerated conditions. The activation energy for the thermal decomposition of N-nitrosopiperazine has been reported to be around 94 kJ/mol.[6][8][9]

Hydrolytic Degradation

Hydrolysis involves the breakdown of a compound due to reaction with water. The stability of N-nitrosamines to hydrolysis is highly dependent on pH. In strongly acidic conditions, protonation of the nitroso group can facilitate denitrosation, yielding the parent secondary amine and nitrous acid.[10] Conversely, under neutral and alkaline conditions, many N-nitrosamines are relatively stable to hydrolysis. The rate of hydrolysis for 1-Butyl-2-methyl-4-nitrosopiperazine should be systematically investigated across a range of pH values.

G 1-Butyl-2-methyl-4-nitrosopiperazine 1-Butyl-2-methyl-4-nitrosopiperazine Protonated Nitrosamine Protonated Nitrosamine 1-Butyl-2-methyl-4-nitrosopiperazine->Protonated Nitrosamine H+ 1-Butyl-2-methylpiperazine + HNO2 1-Butyl-2-methylpiperazine + HNO2 Protonated Nitrosamine->1-Butyl-2-methylpiperazine + HNO2 H2O

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-Butyl-2-methyl-4-nitrosopiperazine (BuMNP)

Abstract & Scope This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-Butyl-2-methyl-4-nitrosopiperazine (BuMNP) . This s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-Butyl-2-methyl-4-nitrosopiperazine (BuMNP) . This specific nitrosamine impurity (Precursor Ion


 Da) poses unique chromatographic challenges due to its positional isomers and potential for matrix suppression in complex Active Pharmaceutical Ingredient (API) formulations.

This guide moves beyond generic templates, offering a targeted methodology derived from FDA and EMA principles for nitrosamine analysis (USP <1469>), specifically adapted for the lipophilicity and fragmentation behavior of the butyl-substituted piperazine ring.

Target Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists.

Scientific Background & Mechanism

The Nitrosamine Hazard

Nitrosamines are "Cohort of Concern" compounds under ICH M7(R1), requiring control to extremely low levels (often < 26.5 ng/day). BuMNP is formed via the nitrosation of the secondary amine precursor 1-butyl-2-methylpiperazine , typically during synthesis steps involving nitrosating agents (e.g., sodium nitrite) under acidic conditions.

Structural Logic for Method Design
  • Analyte: 1-Butyl-2-methyl-4-nitrosopiperazine (

    
    ).
    
  • Challenge: The butyl group adds significant lipophilicity compared to smaller nitrosamines (like NDMA), while the 2-methyl group creates potential for stereoisomers that may split peaks.

  • Solution:

    • Chromatography: A Phenyl-Hexyl stationary phase is selected over C18. The

      
       interactions offered by the phenyl ring provide superior selectivity for the nitroso group and better separation of positional isomers compared to hydrophobic interaction alone.
      
    • Ionization: Heated Electrospray Ionization (HESI) in Positive mode. While APCI is often used for small nitrosamines, the higher molecular weight and basicity of the piperazine ring make HESI highly effective for BuMNP.

NitrosationPathway Figure 1: Mechanism of BuMNP Formation during API Synthesis Precursor 1-Butyl-2-methylpiperazine (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Precursor->Intermediate Acidic pH Nitrite Nitrosating Agent (NO2- / H+) Nitrite->Intermediate Product 1-Butyl-2-methyl- 4-nitrosopiperazine (BuMNP) Intermediate->Product -H2O

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-Butyl-2-methyl-4-nitrosopiperazine (>98% purity).

  • Internal Standard (IS): 1-Butyl-2-methyl-4-nitrosopiperazine-d9 (Ideal).

    • Alternative IS: 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) may be used if the specific deuterated analog is unavailable, but relative retention times (RRT) must be carefully monitored.

  • Solvents: LC-MS Grade Methanol (MeOH), Water, and Formic Acid.[1]

Sample Preparation (Solid Phase Extraction - Recommended)

Direct injection is possible for clean matrices, but for drug substances, SPE reduces ion suppression.

  • Stock Preparation: Dissolve 10 mg BuMNP in 10 mL MeOH (1 mg/mL).

  • Sample Extraction:

    • Weigh 100 mg of Drug Substance.

    • Dissolve in 5 mL of 5% Methanol/Water.

    • Load onto an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (pre-conditioned with MeOH and Water).

    • Wash with 5% Methanol/Water (removes salts/polar interferences).

    • Elute with 100% Methanol.

    • Evaporate to dryness under nitrogen and reconstitute in 1 mL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatographic Parameters:

ParameterSettingRationale
Column Phenomenex Luna Phenyl-Hexyl or Agilent Poroshell 120 Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)Phenyl-hexyl phase enhances retention of aromatic/cyclic amines and separates isomers.
Mobile Phase A 0.1% Formic Acid in WaterProtons required for

formation.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol provides better ionization efficiency for nitrosamines than Acetonitrile in HESI.
Flow Rate 0.4 mL/minOptimal for electrospray desolvation.
Injection Vol 5 - 10 µLDependent on sensitivity requirements.
Column Temp 40°CImproves mass transfer and peak sharpness.

Gradient Profile:

Time (min)% Mobile Phase B
0.05
1.05
6.095
8.095
8.15
12.05 (Re-equilibration)

Mass Spectrometry Parameters (HESI+):

  • Precursor Ion:

    
     186.2
    
  • Quantifier Transition:

    
     186.2 
    
    
    
    156.2 (Loss of NO, characteristic of nitrosamines).
  • Qualifier Transition:

    
     186.2 
    
    
    
    128.1 (Ring cleavage/Loss of butyl chain fragment). Note: Optimize collision energy (CE) for specific instrument.
  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

Method Validation & Quality Control (Self-Validating Systems)

To ensure Trustworthiness and compliance with FDA/EMA standards, the method must include the following self-validating control loops.

System Suitability Criteria

Before running samples, inject the standard (at LOQ level) 6 times.

  • Precision: %RSD of peak area

    
     5.0%.
    
  • Signal-to-Noise:

    
     10 for LOQ.
    
  • Retention Time:

    
     0.1 min shift max.
    
Linearity & Range
  • Range: 1.0 ng/mL to 100 ng/mL.

  • Curve: Linear regression (

    
     weighting) is critical due to the wide dynamic range. 
    
    
    
    must be
    
    
    0.99.
Recovery (Accuracy)

Spike the API at 3 levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance: 80% - 120% recovery.

  • Correction: If recovery is low (<80%), matrix effects are suppressing the signal. Switch to Standard Addition Method or improve the SPE wash step.

ValidationWorkflow Figure 2: Self-Validating Method Decision Tree Start Start Validation SysSuit System Suitability (6x Inj @ LOQ) Start->SysSuit Check1 RSD < 5%? SysSuit->Check1 Proceed Run Calibration (1-100 ng/mL) Check1->Proceed Yes Fail1 Troubleshoot: Clean Source / Replace Column Check1->Fail1 No Spike Spike Recovery Test (Accuracy) Proceed->Spike Fail1->SysSuit Check2 Rec: 80-120%? Spike->Check2 Final Release Method Check2->Final Yes Fail2 Matrix Effect: Implement SPE or Std Addition Check2->Fail2 No

Troubleshooting & Optimization

  • Peak Splitting: If the BuMNP peak splits, it is likely the separation of the syn and anti rotamers or stereoisomers caused by the 2-methyl/1-butyl interaction.

    • Action: Increase column temperature to 50°C to coalesce the rotamers, or integrate both peaks if they are fully resolved stereoisomers.

  • High Baseline: Nitrosamines are ubiquitous.

    • Action: Use pre-cleaned vials and avoid rubber septa (use PTFE-lined). Verify solvent purity.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2][3][4] (2021).[2][3][5][6] Retrieved from [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[7] (2020).[5][6][8][9] Retrieved from [Link]

  • Health Sciences Authority (HSA). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (2022).[1][2][10] (Methodological basis for piperazine nitrosamines). Retrieved from [Link]

Sources

Application

Application Note: Protocol for Handling and Storage of 1-Butyl-2-methyl-4-nitrosopiperazine

This Application Note is structured to address the specific handling, storage, and stability requirements for 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) . Given that this compound is a specific Nitrosamine Drug Substanc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific handling, storage, and stability requirements for 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) .

Given that this compound is a specific Nitrosamine Drug Substance-Related Impurity (NDSRI) , likely associated with piperazine-derivative APIs (e.g., specific kinase inhibitors or antibiotics), this guide synthesizes established protocols for high-potency nitrosamines (like N-nitroso-1-methylpiperazine) with the physicochemical considerations introduced by the lipophilic butyl chain.

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Butyl-2-methyl-4-nitrosopiperazine (hereafter referred to as BMNP ) is a complex nitrosamine impurity. Structurally, it consists of a piperazine ring substituted with a butyl group at the N1 position, a methyl group at the C2 position, and a nitroso group at the N4 position.

  • Chemical Class: N-Nitrosamine / NDSRI (Nitrosamine Drug Substance-Related Impurity).

  • Critical Hazard: Potent Mutagen / Carcinogen (ICH M7 Class 1 / Cohort of Concern).

  • Physicochemical Challenge: The butyl group increases lipophilicity compared to standard reference materials like NDMA or N-nitroso-N-methylpiperazine, increasing the risk of adsorption to plastic consumables. The nitroso moiety is inherently photosensitive.

Core Directive: Treat BMNP as a SafeBridge Band 4/5 compound (OEL < 1 µg/m³). All handling must prevent operator exposure and maintain compound integrity against photolytic and oxidative degradation.

Hazard Profiling & Engineering Controls

Before handling, the facility must be set up to contain high-potency carcinogens.

Risk Assessment
Hazard CategoryClassificationDescription
Health Carcinogen 1B Presumed human carcinogen based on structural analogy to N-nitrosopiperazine.[1]
Health Acute Tox. 3 Toxic if swallowed or absorbed through skin.[2]
Physical Photosensitive N-N bond cleavage occurs rapidly under UV/Ambient light (300–400 nm).
Physical Thermal Instability Potential for thermal denitrosation > 60°C.
Engineering Controls (The "Containment Cascade")

Do not handle BMNP on an open bench. Use the following hierarchy:

  • Primary Barrier: Powder handling must occur in an Isolator or a Class II Type B2 Biosafety Cabinet (100% exhaust).

  • Solution Handling: Fume hood with sash at working height (only if solubilized).

  • PPE: Double nitrile gloves (tested for permeation), Tyvek lab coat/sleeves, and safety goggles. Respiratory protection (P3/N95) required if outside an isolator.

Storage Protocol: The "Cold Chain" Integrity

The stability of nitrosamines is compromised by three vectors: Light, Heat, and Oxygen . The following protocol minimizes these risks.

Storage Specifications
  • Temperature: Store neat material and stock solutions at -20°C (± 5°C) . For long-term archiving (>6 months), -80°C is recommended to arrest slow oxidative degradation.

  • Container: Amber Borosilicate Glass (Type I).

    • Why: Amber glass blocks UV light (<400 nm). Borosilicate minimizes alkali leaching which can catalyze hydrolysis.

    • Avoid: Standard plastics (PP/PE) for low-concentration storage (<1 µg/mL) due to the lipophilic butyl group adsorbing to the container walls.

  • Headspace: Purge vials with Argon or Nitrogen before sealing to prevent oxidative degradation of the butyl chain or N-oxide formation.

Stability Monitoring Logic

Do not assume stability. Use a "Self-Validating" check system:

  • Visual Check: Yellowing or darkening of the liquid/solid indicates decomposition.

Handling & Solubilization Protocol

This workflow ensures accurate preparation of stock standards for LC-MS/MS or Ames testing.

Solvent Selection
  • Primary Solvent: Methanol (LC-MS Grade) .

    • Rationale: High solubility for lipophilic nitrosamines; compatible with GC and LC methods.

  • Alternative: DMSO (for biological assays/Ames test).

    • Caution: DMSO can permeate skin rapidly, carrying the nitrosamine with it. Use strictly inside containment.

  • Avoid: Chlorinated solvents (DCM) for long-term storage, as trace HCl can catalyze denitrosation.

Step-by-Step Solubilization Workflow
  • Equilibration: Allow the storage vial to reach room temperature inside the desiccator before opening. This prevents condensation (water) from entering the hygroscopic cold vial.

  • Weighing:

    • Place a pre-tarred amber volumetric flask inside the balance.

    • Use an anti-static gun if the material is solid/powder.

    • Weigh rapidly to minimize light exposure.

  • Dissolution:

    • Add solvent (Methanol) to 80% volume.

    • Sonicate for 30 seconds (keep temperature < 25°C).

    • Dilute to volume.

  • Aliquot:

    • Immediately transfer into single-use amber crimp-top vials.

    • Purge with Argon.

    • Store at -20°C. Do not freeze/thaw more than 3 times.

Visualizing the Workflow

The following diagrams illustrate the decision logic for handling and the degradation pathways to avoid.

Diagram 1: Handling Decision Matrix

This logic gate ensures the user selects the correct containment based on the physical state of BMNP.

HandlingProtocol Start Start: Handle BMNP StateCheck Physical State? Start->StateCheck Powder Pure Powder/Neat Liquid StateCheck->Powder High Potency Solution Dilute Solution (<1 mg/mL) StateCheck->Solution Lower Risk Isolator Glovebox / Isolator (Negative Pressure) Powder->Isolator FumeHood Chemical Fume Hood (Class II Type B2) Solution->FumeHood Weighing Weighing: Anti-static, Amber Glassware Isolator->Weighing Dilution Dilution: Methanol/DMSO Argon Purge FumeHood->Dilution Weighing->Dilution Storage Storage: -20°C Amber Vial Dilution->Storage

Caption: Decision matrix for engineering controls based on BMNP physical state.

Diagram 2: Degradation Pathways & Prevention

Understanding why we store it this way.

Degradation BMNP BMNP (Intact Nitrosamine) Cleavage Photolytic Cleavage (N-NO Bond Break) BMNP->Cleavage Exposed to Oxidation Oxidative Degradation (N-Oxides/Radicals) BMNP->Oxidation Exposed to Light UV Light (300-400nm) Light->Cleavage Oxygen Oxygen / Air Oxygen->Oxidation Result1 NO Radical + Reactive Amine Cleavage->Result1 Result2 Complex Decomposition Products Oxidation->Result2

Caption: Primary degradation mechanisms (Photolysis and Oxidation) necessitating amber glass and argon purging.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, implement this QC check before using the standard in critical assays.

Method: UHPLC-UV/MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: Steep gradient (5% to 95% B) to elute the lipophilic butyl derivative.

  • Detection:

    • UV: 230–240 nm (characteristic N-NO absorbance).

    • MS: ESI Positive mode, monitoring [M+H]+.

  • Acceptance Criteria:

    • Purity > 98%.

    • Absence of a peak corresponding to the parent amine (denitrosated product), which indicates photolytic degradation.

Emergency & Decontamination Procedures

Spill Cleanup:

  • Evacuate the immediate area.

  • Don PPE: Double gloves, gown, respirator.

  • Neutralization: Do NOT use bleach (hypochlorite) initially, as it can theoretically form chloramines or other toxic byproducts with amines.

    • Recommended: Absorb liquid with Chemizorb® or sand.

    • Surface Decon: Wash surface with a solution of 1% Sulfamic Acid (scavenges nitrite/nitroso species) followed by 50% Ethanol to solubilize the lipophilic residue, then detergent water.

  • Disposal: Incineration as hazardous chemical waste.

References

  • ICH M7 (R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3] Food and Drug Administration, 2021. Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[4] EMA/409815/2020. Link

  • SafeBridge Consultants.Potent Compound Safety: Categorization and Handling.
  • Fine, N. A., et al. "Thermal degradation of piperazine and its structural analogs." International Journal of Greenhouse Gas Control, 2013. (Provides mechanistic insight into piperazine stability).

Sources

Method

Application Notes &amp; Protocols: Investigating the Therapeutic Potential of 1-Butyl-2-methyl-4-nitrosopiperazine Derivatives in Oncology

Abstract This document provides a comprehensive guide for the initial evaluation of a novel class of compounds, 1-Butyl-2-methyl-4-nitrosopiperazine derivatives, as potential therapeutic agents. Given the chemical nature...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial evaluation of a novel class of compounds, 1-Butyl-2-methyl-4-nitrosopiperazine derivatives, as potential therapeutic agents. Given the chemical nature of these molecules, which combine a DNA-alkylating N-nitroso moiety with a privileged piperazine scaffold, we hypothesize a primary application in oncology. The protocols herein are designed to systematically assess the cytotoxicity, mechanism of action, and preliminary in vivo efficacy of these derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of new chemical entities.

Introduction and Scientific Rationale

The pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. The 1-Butyl-2-methyl-4-nitrosopiperazine scaffold presents a compelling, albeit challenging, starting point for such an investigation. The structure is characterized by two key features:

  • The N-nitroso Group: N-nitroso compounds are a well-documented class of molecules known for their potent biological activity.[1] Many are recognized as genotoxic carcinogens because they can be metabolically activated to form reactive electrophilic intermediates that alkylate DNA.[1][2][3] This DNA-damaging capability, a mechanism shared by many established chemotherapeutic agents, is the primary rationale for investigating these derivatives as potential anticancer drugs. The central hypothesis is that this cytotoxic potential can be selectively targeted towards rapidly proliferating cancer cells.

  • The Substituted Piperazine Ring: The piperazine heterocycle is a "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6] The substituents on the piperazine ring—in this case, a 1-butyl and a 2-methyl group—are critical modulators of the compound's physicochemical properties. These groups will influence solubility, lipophilicity, membrane permeability, and metabolic stability, all of which are key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[4][7]

The central challenge and opportunity in developing these derivatives lie in balancing the potent cytotoxic potential of the N-nitroso group with a favorable safety and selectivity profile, which will be largely dictated by the piperazine core and its substituents. The following protocols provide a roadmap for the initial stages of this investigation.

Application Note I: In Vitro Cytotoxicity and Apoptosis Induction

The foundational step in evaluating a potential anticancer compound is to determine its ability to kill cancer cells in vitro and to understand the mode of cell death.

Protocol 1: High-Throughput Screening (HTS) for Cytotoxicity using MTT Assay

This protocol is designed to rapidly assess the cytotoxic effects of a library of 1-Butyl-2-methyl-4-nitrosopiperazine derivatives across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

Methodology:

  • Cell Culture and Seeding:

    • Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[8]

    • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of each derivative (e.g., from 0.01 µM to 100 µM) in the culture medium.

    • Treat the cells with the various concentrations of the compounds for 48 to 72 hours.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) in triplicate.[8]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

The results should be summarized in a table for clear comparison of compound potency.

Compound IDDerivative StructureMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
BMNP-0011-Butyl-2-methyl-4-nitrosopiperazineExample: 12.5 ± 1.8Example: 15.2 ± 2.1Example: 10.8 ± 1.5
BMNP-002[Variation]DataDataData
Doxorubicin(Positive Control)Example: 0.9 ± 0.1Example: 1.1 ± 0.2Example: 0.7 ± 0.1
Protocol 2: Quantifying Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

To determine if cytotoxicity is due to programmed cell death (apoptosis), this flow cytometry-based assay is employed. It distinguishes between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and PI positive).[8]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition seed Seed Cells in 6-well Plates treat Treat with Compound (IC50) for 24-48h seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate 15 min in Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Apoptotic vs. Necrotic Cells flow->quantify

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Application Note II: Mechanistic Elucidation

Based on the known chemistry of N-nitroso compounds, a primary hypothesized mechanism of action is the induction of DNA damage.

Protocol 3: Assessment of DNA Damage via γH2AX Foci Formation

Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the DNA damage response, particularly for DNA double-strand breaks. Visualizing γH2AX foci by immunofluorescence provides direct evidence of DNA damage within the cell nucleus.

Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere.

  • Treatment: Treat cells with the test compound at its IC₅₀ concentration for a short duration (e.g., 2, 6, and 12 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The appearance of distinct, bright green foci (γH2AX) within the blue nucleus (DAPI) indicates sites of DNA damage.

Visualization of Hypothesized Signaling Pathway:

G compound BMNP Derivative (Pro-drug) activation Metabolic Activation (e.g., CYP450) compound->activation reactive Reactive Electrophile activation->reactive dna Nuclear DNA reactive->dna Alkylation adduct DNA Adducts & Double-Strand Breaks dna->adduct atm ATM/ATR Kinases adduct->atm Sensing h2ax γH2AX Foci Formation atm->h2ax Phosphorylation apoptosis Apoptosis h2ax->apoptosis Signaling Cascade

Caption: Hypothesized DNA Damage Response Pathway.

Application Note III: Preliminary In Vivo Efficacy Assessment

Promising in vitro results must be translated to an in vivo setting to assess anti-tumor efficacy and systemic toxicity in a living organism.

Protocol 4: Human Tumor Xenograft Mouse Model

This protocol describes a standard subcutaneous xenograft model, which is a foundational preclinical model in oncology drug development.[10][11][12]

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.[12] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., HCT116) from culture.

    • Inject approximately 2-5 million cells suspended in PBS/Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the lead BMNP derivative via an appropriate route (e.g., intraperitoneal injection or oral gavage) at one or more dose levels.

    • The control group should receive the vehicle alone. A positive control group (e.g., treated with a standard-of-care agent) is also recommended.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is tumor growth inhibition. The study is typically concluded when tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the results.

Visualization of In Vivo Experimental Workflow:

G cluster_setup Model Setup cluster_treatment Treatment Phase (e.g., 21 Days) cluster_endpoint Endpoint & Analysis inject Implant Cancer Cells (Subcutaneous) grow Allow Tumors to Grow (~100 mm³) inject->grow random Randomize Mice into Groups grow->random treat_veh Group 1: Vehicle Control random->treat_veh treat_comp Group 2: BMNP Derivative random->treat_comp treat_pos Group 3: Positive Control random->treat_pos monitor Monitor Tumor Volume & Body Weight (2x/week) treat_veh->monitor treat_comp->monitor treat_pos->monitor endpoint Euthanize & Excise Tumors monitor->endpoint analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze

Caption: Workflow for a Subcutaneous Xenograft Efficacy Study.

References

  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved February 21, 2026, from [Link]

  • Charles River. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Biocompare. (2025, December 15). In Vivo Models. Retrieved February 21, 2026, from [Link]

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. Retrieved February 21, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Mechanisms of action of N-nitroso compounds. Retrieved February 21, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 21, 2026, from [Link]

  • Certis Oncology Solutions. (n.d.). In Vivo Pharmacology, Orthotopic and PDX Models. Retrieved February 21, 2026, from [Link]

  • Jain, D., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. Retrieved February 21, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vivo Cancer Model Development Services. Retrieved February 21, 2026, from [Link]

  • Choi, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 244. Retrieved February 21, 2026, from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved February 21, 2026, from [Link]

  • Druckrey, H. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. GANN Monograph on Cancer Research, 14, 436-439. Retrieved February 21, 2026, from [Link]

  • Solubility of Things. (n.d.). 1-Nitrosopiperazine. Retrieved February 21, 2026, from [Link]

  • Silva, T., et al. (2019). Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. European Journal of Medicinal Chemistry, 181, 111578. Retrieved February 21, 2026, from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved February 21, 2026, from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 21, 2026, from [Link]

  • Frontiers in Pharmacology. (2021, August 17). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved February 21, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved February 21, 2026, from [Link]

  • National Institutes of Health. (2020). A Novel Screening Method for Transition Metal-Based Anticancer Compounds Using Zebrafish Embryo Larval Assay and ICPMS Analysis. Retrieved February 21, 2026, from [Link]

  • Bentham Science. (n.d.). High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. Retrieved February 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-Nitrosopiperazine. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Retrieved February 21, 2026, from [Link]

  • National Institutes of Health. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved February 21, 2026, from [Link]

  • RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • ResearchGate. (n.d.). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP).... Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved February 21, 2026, from [Link]

  • Manasa Life Sciences. (n.d.). N-Nitroso Methyl Piperazine. Retrieved February 21, 2026, from [Link]

  • Rocha, F. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. Retrieved February 21, 2026, from [Link]

  • Clinivex. (n.d.). 1-Methyl-4-Nitroso-Piperazine. Retrieved February 21, 2026, from [Link]

  • da Silva, D. M., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552. Retrieved February 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving detection limits for 1-Butyl-2-methyl-4-nitrosopiperazine"

Technical Support Center: Nitrosamine Impurity Analysis Topic: Improving Detection Limits for 1-Butyl-2-methyl-4-nitrosopiperazine Welcome to the Nitrosamine Trace Analysis Support Center. Analyst Note: You are targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrosamine Impurity Analysis Topic: Improving Detection Limits for 1-Butyl-2-methyl-4-nitrosopiperazine

Welcome to the Nitrosamine Trace Analysis Support Center.

Analyst Note: You are targeting 1-Butyl-2-methyl-4-nitrosopiperazine , a complex Nitrosamine Drug Substance Related Impurity (NDSRI). This molecule shares structural characteristics with MNP (1-Methyl-4-nitrosopiperazine) and CPNP (1-Cyclopentyl-4-nitrosopiperazine), common impurities in Rifamycin-class antibiotics (Rifampin, Rifabutin).[1][2]

Because this analyte contains a piperazine ring and a hydrophobic butyl chain, it presents unique challenges: severe matrix suppression from the API and potential for in-situ formation during sample preparation.

Below are the specialized troubleshooting modules designed to lower your Limit of Quantitation (LOQ) to meet the sub-nanogram regulatory thresholds (typically 26.5 ng/day AI).

Module 1: Sample Preparation & Artifact Prevention

The most common cause of "failed" detection limits is not the mass spec—it is the chemistry occurring in the vial.

Q: My LOQ is unstable, and I see nitrosamine signals even in my blanks/spikes. How do I stop this?

A: You are likely experiencing In-Situ Nitrosation . Rifamycins and similar APIs can degrade to release secondary amines. If your solvents or excipients contain trace nitrites (ppm levels), they react during your extraction to create the nitrosamine you are trying to measure.

The Protocol (Inhibitor Addition): You must scavenge nitrites before the API dissolves.

  • Prepare Inhibitor Solution: 5% Sulfamic Acid or Ascorbic Acid in water.

  • The "Solid First" Rule: Add the solid API to the tube.

  • Inhibitor Spike: Add the Inhibitor Solution directly to the solid powder before adding the organic extraction solvent.

  • Extraction: Add Methanol (or Acetonitrile), vortex immediately.

Why this works: The inhibitor neutralizes residual nitrite ions (


) into nitrogen gas (

) or NO, rendering them unavailable to react with the piperazine amine of the API.
Q: Direct injection is suppressing my signal. Should I use SPE?

A: Yes. For a hydrophobic target like 1-Butyl-2-methyl-4-nitrosopiperazine (LogP approx 1.5–2.0), Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE).

Recommended SPE Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent) or Mixed-Mode Cation Exchange (MCX) if you want to leverage the basicity of the piperazine ring.

Workflow Visualization:

SamplePrep Start Start: API Powder Inhibit Step 1: Add Sulfamic Acid (Nitrite Scavenging) Start->Inhibit Critical Step Extract Step 2: Dissolve in MeOH (Vortex/Sonicate) Inhibit->Extract Load Step 3: Load onto HLB SPE (Pre-conditioned) Extract->Load Wash Step 4: Wash (5% MeOH in H2O) Load->Wash Remove Salts/API Elute Step 5: Elute (100% MeOH) Wash->Elute Target Analyte Conc Step 6: N2 Evaporation Reconstitute in Mobile Phase Elute->Conc

Caption: Optimized SPE workflow incorporating nitrite scavenging to prevent artifact formation.

Module 2: Chromatographic Separation

Separating the nitrosamine from the massive API peak is critical to avoid ion suppression.

Q: Which column chemistry provides the best selectivity for Piperazine Nitrosamines?

A: Do not use a standard C18. Use a Phenyl-Hexyl or Biphenyl stationary phase.[3]

  • Reasoning: Nitrosamines have pi-electrons (N=O) that interact strongly with the pi-electrons of the phenyl ring on the column. This "Pi-Pi interaction" provides orthogonal selectivity compared to the hydrophobic interaction of C18, helping to pull the nitrosamine away from the main API peak.

Q: What mobile phase pH should I use?

A: Contrary to standard nitrosamine methods (often neutral), for Piperazine-based impurities in Rifamycins, use High pH (pH 9.0) .

  • Buffer: 10mM Ammonium Formate adjusted to pH 9.0 with Ammonium Hydroxide.

  • Organic: Methanol (avoid Acetonitrile if possible, as it can sometimes contain trace amine contaminants).

  • Why: The piperazine ring is basic. At high pH, it is deprotonated (neutral), increasing retention on the column and improving peak shape.

Table 1: Recommended Gradient (Phenyl-Hexyl Column)

Time (min)% Mobile Phase A (10mM NH4HCO2 pH 9)% Mobile Phase B (MeOH)Action
0.0955Equilibration
1.0955Load
8.0595Elution of Nitrosamine
10.0595Wash (API Elution)
10.1955Re-equilibration

Module 3: Mass Spectrometry (MS/MS) Optimization

Tuning for maximum sensitivity.

Q: I cannot find literature MRM transitions for "1-Butyl-2-methyl-4-nitrosopiperazine". What should I monitor?

A: You must calculate the theoretical transitions based on the fragmentation chemistry of the piperazine ring.

  • Molecular Formula:

    
    
    
  • Exact Mass: ~185.15 Da

  • Precursor Ion [M+H]+: 186.2

Primary Transition (Quantifier):

  • 186.2 -> 156.2 (Loss of -NO group,

    
    30 Da).
    
    • Mechanism:[4] Homolytic cleavage of the N-N bond. This is the classic nitrosamine signature.

Secondary Transition (Qualifier):

  • 186.2 -> 114.1 (Ring fragmentation/Loss of propyl/butyl chain elements).

  • 186.2 -> 70.1 (Common piperazine ring fragment).

Troubleshooting Tip: If the 156.2 signal is noisy (high background), look for the "denitrosation + dehydration" peak if your collision energy is high.

Q: Should I use APCI or ESI?

A:

  • Standard: ESI+ (Electrospray Ionization) is generally preferred for piperazine derivatives due to the basic nitrogen, which protonates easily.

  • Alternative: If you see suppression >50% in ESI, switch to APCI (Atmospheric Pressure Chemical Ionization) . Nitrosamines are thermally stable enough for APCI, and it is less susceptible to matrix effects from the API.

Module 4: Regulatory & Compliance

Q: What is the required LOD/LOQ?

A:

  • The Limit: The Acceptable Intake (AI) for potent nitrosamines (Category 1) is typically 26.5 ng/day .

  • The Calculation:

    
    
    
    • Example: If the Maximum Daily Dose (MDD) of the drug is 600 mg (common for Rifampin):

  • Target LOQ: Your method must quantify at 0.02 ppm (50% of the limit) to be validatable.

References & Authority

  • USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia.[1][5][6][7] (Provides the framework for Procedures 1 & 3 using LC-MS/MS).

    • Source:

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (Details the AI limits and risk assessment strategies).

    • Source:

  • Health Sciences Authority (HSA) Singapore. "Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS." (The authoritative method for piperazine-based nitrosamines in this specific matrix, utilizing the Phenyl-Hexyl/pH 9 approach).

    • Source:

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." (Assessment reports detailing the chemistry of NDSRIs).

    • Source:

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC for 1-Butyl-2-methyl-4-nitrosopiperazine

Welcome to the technical support guide for the analysis of 1-Butyl-2-methyl-4-nitrosopiperazine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-Butyl-2-methyl-4-nitrosopiperazine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you logically diagnose and resolve one of the most common issues in HPLC: asymmetrical peaks, specifically peak tailing.

Section 1: The Core Issue - Why Does 1-Butyl-2-methyl-4-nitrosopiperazine Exhibit Peak Tailing?

Q1: I'm observing significant peak tailing when analyzing 1-Butyl-2-methyl-4-nitrosopiperazine using a standard C18 column. What is the most likely cause?

A1: The primary cause of peak tailing for 1-Butyl-2-methyl-4-nitrosopiperazine is most often its chemical nature as a basic compound interacting with the HPLC stationary phase. Your analyte contains a piperazine functional group, which has tertiary amine sites. In the slightly acidic to neutral pH range typical of many reversed-phase methods, these amine groups can become protonated, carrying a positive charge.

The problem arises from the silica backbone of most reversed-phase columns. Even with advanced bonding chemistries, residual silanol groups (Si-OH) remain on the silica surface.[1] These silanol groups are weakly acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged) at mobile phase pH values above 4.[2]

This creates a scenario for a strong, unwanted secondary retention mechanism: an ionic interaction between the positively charged analyte and the negatively charged silanol sites.[3][4] While the bulk of the analyte molecules travel through the column via the intended hydrophobic mechanism, a fraction is delayed by these strong ionic attractions, resulting in a "tail" on the backside of the peak.[5][6] This compromises peak integration, reduces resolution, and ultimately affects the accuracy of your quantification.

cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Surface Silanol Silanol Analyte Analyte 1-Butyl-2-methyl-4-nitrosopiperazine (Protonated, Positively Charged) Analyte:port->Silanol:port   Unwanted Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

Section 2: A Systematic Approach to Troubleshooting

Q2: Peak tailing can be caused by multiple factors. What is a logical workflow to diagnose and solve the issue efficiently?

A2: A systematic approach is crucial to avoid random, time-consuming adjustments. The most effective strategy is to address the most probable causes first. For a basic compound like 1-Butyl-2-methyl-4-nitrosopiperazine, the troubleshooting hierarchy should focus on chemical interactions first, followed by system and column hardware, and finally, sample-related issues.

The following workflow provides a step-by-step diagnostic path. Start with "Level 1" and only proceed to subsequent levels if the problem is not resolved.

G start Peak Tailing Observed (Asymmetry > 1.2) level1_check Level 1: Chemical Interactions Is the mobile phase pH optimized? start->level1_check level1_action Action: Adjust Mobile Phase 1. Lower pH to < 3.0 2. Add Competing Base (e.g., TEA) level1_check->level1_action No end Symmetrical Peak Achieved level1_check->end Yes level2_check Level 2: Hardware & Column Is the column appropriate and system optimized? level1_action->level2_check Tailing Persists level2_action Action: Evaluate Hardware 1. Use End-Capped Column 2. Minimize Extra-Column Volume level2_check->level2_action No level2_check->end Yes level3_check Level 3: Other Issues Could it be overload or contamination? level2_action->level3_check Tailing Persists level3_action Action: Investigate Further 1. Check for Column Overload 2. Flush Column / Check Sample Solvent level3_check->level3_action Yes level3_check->end No end_fail Consider Column Replacement or Further Method Development level3_action->end_fail Tailing Persists

Caption: Systematic troubleshooting workflow for peak tailing.

Section 3: Level 1 - Mobile Phase & Method Optimization

Q3: How exactly do I modify my mobile phase to prevent silanol interactions?

A3: Since chemical interactions are the most likely culprit, your first and most powerful tool is mobile phase optimization. The goal is to neutralize one of the charged species involved in the unwanted ionic interaction. You have two primary strategies:

  • Suppress Silanol Ionization with Low pH: This is the most common and often cleanest approach. By lowering the mobile phase pH to below 3.0, you fully protonate the residual silanol groups, rendering them neutral.[5][6] This eliminates the ionic attraction, dramatically improving peak shape for basic compounds.

  • Mask Silanol Sites with a Competing Base: This is an older but still effective technique. Adding a small amount of a basic "silanol blocker," like triethylamine (TEA), to the mobile phase can also improve peak shape.[6] The TEA acts as a competing base, preferentially interacting with the active silanol sites and shielding your analyte from them.

Strategy Mechanism Pros Cons
Low pH (e.g., 0.1% Formic Acid) Protonates silanol groups (Si-OH), making them neutral.- Highly effective for peak shape.[5] - Compatible with Mass Spectrometry (MS).- May reduce retention time of basic analytes. - Requires pH-stable columns (most modern columns are stable down to pH 2).
Competing Base (e.g., 0.1% TEA) Masks active silanol sites.- Very effective for improving peak shape on older (Type A) silica columns.- Not compatible with MS (causes ion suppression). - Can be difficult to flush from the column and system.
Protocol 1: Mobile Phase pH Adjustment

This protocol details the steps to suppress silanol activity by lowering the mobile phase pH.

Objective: To achieve a mobile phase pH of approximately 2.7 to improve the peak shape of 1-Butyl-2-methyl-4-nitrosopiperazine.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity formic acid (or trifluoroacetic acid for stronger ion pairing)

Procedure:

  • Prepare the Aqueous Phase: For a 1-liter mobile phase, measure 999 mL of HPLC-grade water into a clean mobile phase reservoir bottle.

  • Add Acid: Carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution. This will yield a pH of approximately 2.7.

  • Mix Thoroughly: Cap the bottle and swirl gently but thoroughly to ensure the acid is fully dispersed.

  • Degas: Degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent bubble formation in the HPLC system.

  • Set Up HPLC Method: Program your HPLC method to use this newly prepared aqueous phase (Solvent A) and your organic solvent (e.g., acetonitrile) as Solvent B.

  • Equilibrate the System: Before injecting your sample, ensure the column is fully equilibrated with the new mobile phase. Flush the column with at least 10-15 column volumes of the initial mobile phase composition.

  • Analyze Sample: Inject your sample of 1-Butyl-2-methyl-4-nitrosopiperazine and evaluate the peak shape. The tailing should be significantly reduced or eliminated.

Section 4: Level 2 - Column & System Hardware

Q4: I've lowered the pH, and the peak shape is better but not perfect. What hardware issues should I investigate?

A4: If mobile phase optimization doesn't completely solve the problem, the next step is to evaluate your column and system setup.

  • Column Selection: The single most important hardware choice is your column. Modern HPLC columns are designed specifically to minimize the issues that cause peak tailing. If you are using an older column (often designated as "Type A" silica), it will have a higher concentration of acidic silanols and metal impurities, making it prone to producing tailed peaks for basic compounds.[1]

    • Recommendation: Use a high-purity, "Type B" silica column that features end-capping .[7] End-capping is a chemical process that deactivates the majority of residual silanol groups, making the surface much more inert and significantly reducing peak tailing for basic analytes.[1][5]

  • Extra-Column Volume: This refers to all the volume within your HPLC system outside of the column itself, including tubing and connections. Excessive extra-column volume causes the analyte band to spread out after it has been separated by the column, leading to broader and sometimes tailing peaks.[8]

    • Recommendation:

      • Minimize Tubing: Use the shortest possible lengths of tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to connect the autosampler, column, and detector.[7]

      • Ensure Proper Fittings: Use the correct fittings and ferrules for your column and ensure they are tightened properly to eliminate any dead volume at the connection point.[9][10]

Section 5: Level 3 - Advanced Troubleshooting

Q5: I'm using a modern end-capped column and an optimized low-pH mobile phase, but I'm still seeing some tailing. What are the less common causes?

A5: If you've addressed the primary chemical and hardware issues, it's time to look at less common but still significant factors.

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.[8]

    • Diagnosis & Solution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing mass overload. To fix this, either dilute your sample further or reduce the injection volume.[9]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the packed bed can develop a void at the inlet.[8] This disrupts the flow path and can cause severe peak tailing or splitting.

    • Diagnosis & Solution: A sudden increase in backpressure along with peak tailing often points to a blocked frit or contamination. Try flushing the column with a strong solvent (disconnect it from the detector first). If this doesn't work, the column may need to be replaced.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[8][9]

    • Diagnosis & Solution: The ideal scenario is to dissolve your sample in the initial mobile phase. If you must use a stronger solvent for solubility reasons, inject the smallest possible volume to minimize this effect.

Section 6: Frequently Asked Questions (FAQs)

  • Q: What is a good or acceptable peak asymmetry/tailing factor?

    • A: For regulated analyses, the USP tailing factor should ideally be between 0.8 and 1.5. A value of 1.0 represents a perfectly symmetrical Gaussian peak. For many assays, a tailing factor up to 2.0 may be acceptable, but anything higher indicates a significant problem that needs to be addressed.[5]

  • Q: Why did my previously good separation suddenly start showing tailing peaks?

    • A: This almost always points to column degradation or contamination. The active silanol sites on the column may become more exposed over time, or the column inlet frit may be partially blocked. Start by flushing the column, and if that fails, replace it.[8]

  • Q: Can metal chelation cause peak tailing for my compound?

    • A: Yes, although it's less common with modern high-purity silica columns. If the analyte has functional groups that can chelate with trace metal ions (e.g., iron, aluminum) in the silica matrix or system components, this can be an additional cause of tailing.[1][3] Using a low-pH mobile phase and a modern, high-purity column is the best way to mitigate this effect.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link] (Note: This is a link to a zip file containing multiple documents from the conference).

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • LCGC. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: 1-Butyl-2-methyl-4-nitrosopiperazine vs. 1-Methyl-4-nitrosopiperazine

The following guide provides an in-depth comparative toxicological assessment of 1-Butyl-2-methyl-4-nitrosopiperazine versus the well-characterized reference standard 1-Methyl-4-nitrosopiperazine (MNP) . This document is...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative toxicological assessment of 1-Butyl-2-methyl-4-nitrosopiperazine versus the well-characterized reference standard 1-Methyl-4-nitrosopiperazine (MNP) . This document is designed for researchers and drug safety professionals, focusing on mechanistic insights, regulatory frameworks (ICH M7/CPCA), and experimental validation strategies.

Executive Summary

1-Methyl-4-nitrosopiperazine (MNP) is a potent, mutagenic nitrosamine classified as a "Cohort of Concern" impurity by global regulatory bodies (FDA, EMA). It serves as a reference standard for nitrosopiperazine toxicity. 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) is a structurally related analog, often identified as a process impurity in butyl-piperazine derivatives. While direct bioassay data for BMNP is limited, Structure-Activity Relationship (SAR) analysis suggests it shares the carcinogenic potential of MNP but possesses distinct physicochemical properties (higher lipophilicity, steric modulation) that may alter its toxicokinetic profile.

This guide establishes MNP as the toxicological benchmark and applies the Carcinogenic Potency Categorization Approach (CPCA) to predict the hazard of BMNP, outlining the experimental protocols required for empirical verification.

Chemical & Physicochemical Profile

Understanding the structural differences is critical for predicting bioavailability and metabolic fate.

Feature1-Methyl-4-nitrosopiperazine (MNP) 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP)
CAS Number 16339-07-4109374-15-4
Molecular Formula C₅H₁₁N₃OC₉H₁₉N₃O
Molecular Weight 129.16 g/mol 185.27 g/mol
LogP (Predicted) ~ -0.2 (Hydrophilic)~ 1.8 (Lipophilic)
Structural Key N1-Methyl; N4-NitrosoN1-Butyl; C2-Methyl; N4-Nitroso
Alpha-Carbons (to NO) C3, C5 (Unsubstituted)C3, C5 (C3 is adjacent to C2-Methyl)
Regulatory Status Known Carcinogen (CPCA Cat 1)Potential Carcinogen (Unclassified/Analog)

Key Insight: The butyl group in BMNP significantly increases lipophilicity (LogP ~1.8 vs -0.2), potentially enhancing blood-brain barrier (BBB) penetration and tissue retention compared to MNP.

Mechanistic Toxicity: The Alpha-Hydroxylation Pathway

Both compounds belong to the N-nitrosamine class, which requires metabolic activation by Cytochrome P450 enzymes (primarily CYP2E1) to exert genotoxicity. The critical step is


-hydroxylation  at the carbon atoms adjacent to the N-nitroso group.
Mechanism of Action[1]
  • Metabolic Activation: CYP450 hydroxylates the

    
    -carbon (C3 or C5).
    
  • Ring Opening: The hydroxylated intermediate is unstable and undergoes ring opening.

  • Diazonium Formation: The resulting alkyl-diazonium ion is a potent electrophile.

  • DNA Alkylation: The electrophile attacks DNA (e.g., N7-guanine), leading to mutations.

Comparative Pathway Analysis (Graphviz)

NitrosamineActivation Substrate_MNP 1-Methyl-4-nitrosopiperazine (MNP) CYP CYP2E1 / CYP2A6 (Metabolic Activation) Substrate_MNP->CYP Substrate_BMNP 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) Substrate_BMNP->CYP Detox Denitrosation / Clearance Substrate_BMNP->Detox Lipophilic Clearance? AlphaOH_MNP α-Hydroxylation (C3/C5) Unstable Intermediate CYP->AlphaOH_MNP Rapid AlphaOH_BMNP α-Hydroxylation (C3/C5) (Steric hindrance at C3?) CYP->AlphaOH_BMNP Potentially Slower (Beta-methyl effect) RingOpen Ring Opening & Diazonium Ion Formation AlphaOH_MNP->RingOpen AlphaOH_BMNP->RingOpen DNA_Adduct DNA Alkylation (Carcinogenesis) RingOpen->DNA_Adduct

Figure 1: Comparative metabolic activation pathway. Note that the C2-methyl group in BMNP is beta to the nitroso group, which may exert a minor steric influence on the adjacent C3


-hydroxylation but does not block the pathway.

Toxicological Data Analysis

1-Methyl-4-nitrosopiperazine (MNP) - The Reference[2]
  • Carcinogenicity: Proven carcinogen in rats.[1] Inhalation exposure (2.4 ppm) induced high incidences of nasal cavity tumors (muco-epidermoid carcinomas).[1] Oral administration also induces tumors, though with lower potency than N-nitrosodimethylamine (NDMA).

  • Genotoxicity:

    • Ames Test: Positive in strains TA1535 and TA100 (requires metabolic activation S9).

    • In Vivo Comet Assay: Induces DNA damage in nasal epithelial cells.

  • Regulatory Limit (AI): The FDA and EMA have set Acceptable Intake (AI) limits for MNP based on read-across or specific data.[2]

    • AI: 26.5 ng/day (High Potency Category).

1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) - The Target
  • Direct Data: No specific carcinogenicity bioassays are publicly available in standard databases (CPDB, Lhasa).

  • CPCA Scoring (Prediction):

    • Structure: Cyclic nitrosamine (Piperazine).

    • Alpha-Hydrogens: 4 available (C3 and C5).[3] The C2-methyl is a beta-substituent relative to the N-nitroso group.

    • Potency Prediction: The presence of a beta-methyl group generally has a weak deactivating effect compared to alpha-substitution. The N-butyl group (distal to the nitroso) adds lipophilicity but does not prevent activation.

    • Predicted Category: CPCA Category 1 or 2 .

    • Estimated AI: Likely 26.5 ng/day (conservative default for nitrosopiperazines) or 100-400 ng/day if steric hindrance arguments are experimentally validated.

Experimental Validation Protocols

To definitively compare the toxicity and justify a higher limit for BMNP, the following tiered testing strategy is recommended.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD 471 (Enhanced for Nitrosamines)

Objective: Assess mutagenic potential and S9 metabolic activation requirements.

  • Strains: S. typhimurium TA100, TA1535 (sensitive to base-pair substitutions), TA98, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation (Critical):

    • Use Rat Liver S9 (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone).

    • Hamster Liver S9: Highly recommended for nitrosamines as it often has higher CYP2E1 activity than rat S9.

  • Method: Pre-incubation method (not plate incorporation) is mandatory for nitrosamines to allow sufficient time for metabolic activation.

    • Incubate bacteria + test substance + S9 mix for 30 minutes at 37°C before plating.

  • Dose Range: 5 concentrations (e.g., up to 5000 µ g/plate ), plus negative (solvent) and positive controls (e.g., MNP as the positive control for the BMNP assay).

Protocol B: In Vitro Micronucleus Test (Flow Cytometry)

Standard: OECD 487

Objective: Detect chromosomal damage (clastogenicity/aneugenicity).

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Treatment: Short term (4h) with S9; Long term (24h) without S9.

  • Analysis: Use flow cytometry (e.g., MicroFlow® kit) to score micronuclei in 20,000+ cells for robust statistics.

  • Comparison: Compare the Lowest Observed Genotoxic Effect Level (LOGEL) of BMNP vs. MNP. A higher LOGEL for BMNP would suggest lower potency.

Protocol C: In Vivo Transgenic Rodent Mutation Assay (TGR)

Standard: OECD 488 (Follow-up if In Vitro is positive)

Objective: Quantify in vivo mutagenicity in target tissues (Liver, Nasal Turbinates).

  • Model: Muta™Mouse or Big Blue® Rat.

  • Administration: Oral gavage daily for 28 days.

  • Sampling: Harvest liver and nasal tissue at Day 31 (3 days post-dosing).

  • Endpoint: Sequencing of the lacZ or cII transgene to determine Mutant Frequency (MF).

  • Significance: A negative TGR result can overrule a positive Ames test, potentially de-classifying the impurity as a mutagenic carcinogen.

Assessment Workflow & Decision Tree

Use this logic to determine the regulatory control strategy for BMNP.

AssessmentWorkflow Start Impurity Identified: 1-Butyl-2-methyl-4-nitrosopiperazine CPCA Step 1: CPCA Scoring (In Silico) Start->CPCA Ames Step 2: Enhanced Ames Test (In Vitro) CPCA->Ames Result_Ames Ames Result? Ames->Result_Ames Neg_Ames Negative Result_Ames->Neg_Ames Pos_Ames Positive Result_Ames->Pos_Ames TTC Control at TTC (>1500 ng/day) Neg_Ames->TTC InVivo Step 3: In Vivo TGR Assay (Follow-up) Pos_Ames->InVivo Result_TGR TGR Result? InVivo->Result_TGR Neg_TGR Negative Result_TGR->Neg_TGR Pos_TGR Positive Result_TGR->Pos_TGR Class5 Treat as Non-Mutagenic (ICH Q3A Limits) Neg_TGR->Class5 Class1 Control as Potent Carcinogen (AI: 26.5 ng/day) Pos_TGR->Class1

Figure 2: Decision tree for toxicological characterization and limit setting.

Conclusion

While 1-Methyl-4-nitrosopiperazine (MNP) is a definitive high-potency carcinogen, 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) represents a "Cohort of Concern" analog that must be treated with equal caution until empirical data proves otherwise.

  • Default Assumption: BMNP is equipotent to MNP (AI = 26.5 ng/day).

  • Differentiation: The increased lipophilicity of BMNP may alter its tissue distribution, but the lack of alpha-carbon substitution on the nitroso-bearing nitrogen implies the metabolic activation pathway remains viable.

  • Actionable Advice: Manufacturers detecting BMNP should prioritize the Enhanced Ames Test using Hamster S9 to confirm mutagenicity before investing in expensive in vivo studies.

References
  • European Medicines Agency (EMA). (2023).[4] Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. Link:

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Link:

  • Tricker, A. R., et al. (1991). "Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats." Carcinogenesis, 12(9), 1591-1595. Link:

  • Lhasa Limited. (2023). Carcinogenic Potency Database (CPDB) & Vitic Nexus. (Data source for MNP potency).[1][4][5] Link:

  • Organization for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. Link:

Sources

Comparative

"comparing genotoxicity of 1-Butyl-2-methyl-4-nitrosopiperazine with other nitrosamines"

Comparative Genotoxicity Guide: 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) vs. Established Nitrosamines Executive Summary & Structural Context This guide provides a comparative genotoxicity assessment of 1-Butyl-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Genotoxicity Guide: 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) vs. Established Nitrosamines

Executive Summary & Structural Context

This guide provides a comparative genotoxicity assessment of 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) , a specific N-nitrosamine impurity potentially associated with piperazine-derivative pharmaceuticals. Given the limited direct public toxicological data for BMNP, this guide utilizes a Read-Across (RAx) approach, benchmarking BMNP against well-characterized analogs: 1-Methyl-4-nitrosopiperazine (MNP) , 1-Cyclopentyl-4-nitrosopiperazine (CPNP) , and N-Nitrosodimethylamine (NDMA) .

Key Insight: BMNP shares the core pharmacophore of potent cyclic nitrosamines (MNP/CPNP). The presence of the piperazine ring and available


-hydrogens suggests a high probability of metabolic activation via CYP2E1, leading to DNA alkylation. Regulatory strategies should default to a conservative Carcinogenic Potency Categorization Approach (CPCA)  until empirical data proves otherwise.

Comparative Physicochemical & Toxicological Profile

The following table synthesizes predicted properties of BMNP against established nitrosamine controls.

Feature1-Butyl-2-methyl-4-nitrosopiperazine (BMNP) 1-Methyl-4-nitrosopiperazine (MNP) 1-Cyclopentyl-4-nitrosopiperazine (CPNP) N-Nitrosodimethylamine (NDMA)
CAS RN 109374-15-416339-07-461379-66-662-75-9
Structure Type Cyclic Nitrosamine (Piperazine)Cyclic Nitrosamine (Piperazine)Cyclic Nitrosamine (Piperazine)Acyclic Nitrosamine
Key Substituents N1-Butyl, C2-MethylN1-MethylN1-CyclopentylMethyl groups
LogP (Predicted) ~1.8 - 2.1 (Higher Lipophilicity)~ -0.2 (Hydrophilic)~ 1.2-0.57
Metabolic Activation CYP2E1 / CYP2A6 (Predicted)CYP2E1 (Confirmed)CYP2E1 (Confirmed)CYP2E1 (Confirmed)
Genotoxicity (Ames) Predicted Positive (Class 2/3)Positive (Strain TA1535, TA100 +S9)Positive Positive
Target Organ (Rodent) Predicted:[1] Nasal Cavity, Liver, EsophagusNasal Cavity (High Potency), LiverLiver, GI TractLiver, Kidney, Lung
Regulatory Limit (AI) Default:26.5 ng/day (CPCA Cat 2)26.5 ng/day (FDA/EMA)26.5 ng/day 96 ng/day
Scientific Analysis of BMNP Structure:
  • N-Nitroso Group (N4): The critical toxophore.

  • 
    -Hydrogens:  BMNP possesses four 
    
    
    
    -hydrogens at the C3 and C5 positions of the piperazine ring. These are the sites for CYP450-mediated hydroxylation, the rate-limiting step in diazonium ion formation.
  • C2-Methyl Substitution: The methyl group at position 2 is beta to the N-nitroso group (assuming standard numbering where N1 is butyl-substituted). While it adds minor steric bulk, it does not block the

    
    -carbons (C3/C5) sufficiently to prevent metabolic activation, unlike 2,6-disubstitution.
    
  • N1-Butyl Chain: The butyl group increases lipophilicity compared to MNP. This may enhance cellular uptake and blood-brain barrier penetration but could also alter metabolic clearance rates.

Mechanism of Action: Metabolic Activation Pathway

Nitrosamines are pro-carcinogens requiring metabolic activation.[2] The diagram below illustrates the predicted bioactivation pathway for BMNP, derived from the established mechanism of MNP.

Figure 1: Predicted Bioactivation of 1-Butyl-2-methyl-4-nitrosopiperazine (BMNP)

BMNP_Activation BMNP BMNP (Pro-carcinogen) AlphaOH α-Hydroxy-BMNP (Unstable Intermediate) BMNP->AlphaOH Hydroxylation at C3/C5 CYP CYP2E1 / CYP2A6 (Liver/Nasal Mucosa) CYP->AlphaOH Catalysis RingOpen Ring Opening (Spontaneous) AlphaOH->RingOpen Decomposition Diazonium Alkyldiazonium Ion (Electrophile) RingOpen->Diazonium Loss of aldehyde/ketone DNA DNA Adducts (O6-MeG / N7-MeG) Diazonium->DNA Alkylation Mutation G:C → A:T Transition (Carcinogenesis) DNA->Mutation Replication Error

Caption: Predicted metabolic activation pathway of BMNP. CYP450 enzymes hydroxylate the


-carbon, leading to ring opening and the formation of a reactive diazonium cation that alkylates DNA.

Experimental Protocols for Genotoxicity Assessment

To confirm the predicted genotoxicity of BMNP, a tiered testing strategy is required. These protocols are designed to be self-validating with appropriate controls.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Detect point mutations (base-pair substitutions or frameshifts). Critical Note: Nitrosamines require high concentrations of metabolic activation system (S9) for detection.

  • Strains: Salmonella typhimurium strains TA1535 (sensitive to base-pair substitution, key for nitrosamines), TA100, TA98, TA97a, and E. coli WP2 uvrA.

  • Metabolic Activation (S9):

    • Standard: 10% Rat Liver S9 (Aroclor 1254 or Phenobarbital/

      
      -naphthoflavone induced).
      
    • Enhanced (Crucial for Nitrosamines): If standard S9 is negative, use 30% Rat Liver S9 or Hamster Liver S9 (often more sensitive for cyclic nitrosamines).

  • Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500, 1600, 5000

    
     g/plate ).
    
  • Method: Pre-incubation method (20 minutes at 37°C) is mandatory for nitrosamines to allow sufficient time for metabolic activation before plating.

  • Controls:

    • Negative: DMSO or Water.

    • Positive (+S9): N-Nitrosodimethylamine (NDMA) or 2-Aminoanthracene.

    • Positive (-S9): Sodium Azide (TA1535).

Protocol B: In Vitro Micronucleus (MN) Assay

Objective: Detect chromosomal damage (clastogenicity) and aneuploidy in mammalian cells.

  • Cell Line: TK6 (human lymphoblastoid) or CHO-K1 (Chinese Hamster Ovary).

  • Treatment: Short term (4h) +/- S9; Long term (24h) - S9.

  • Analysis: Flow cytometry or Automated Microscopy. Score 2000+ cells per concentration.

  • Acceptance Criteria: Dose-dependent increase in MN frequency >2-fold over solvent control.

Protocol C: In Vivo Alkaline Comet Assay (Follow-up)

Objective: If Ames is positive, assess DNA strand breaks in target organs (Liver, Duodenum).

  • Species: Rat (Sprague-Dawley).[3]

  • Dosing: Oral gavage, 2-3 administrations (0h, 24h, optional 45h).

  • Tissue Collection: Liver (standard), Nasal Mucosa (critical for piperazine nitrosamines like MNP), Stomach/Duodenum.

  • Electrophoresis: Alkaline conditions (pH > 13) to reveal single-strand breaks and alkali-labile sites.

  • Scoring: % Tail DNA intensity.

Regulatory Framework & Acceptable Intake (AI)

Since BMNP is a nitrosamine impurity, it falls under the ICH M7(R2) "Cohort of Concern". In the absence of compound-specific carcinogenicity data (TD50), the Carcinogenic Potency Categorization Approach (CPCA) is used to derive the Acceptable Intake (AI).

CPCA Scoring for BMNP:
  • Structure: N-Nitroso-piperazine ring.[3][4][5]

  • 
    -Hydrogens:  Count = 4 (Score +1).
    
  • Deactivating Features: None (No carboxylic acid, no electron-withdrawing groups beta to nitroso).

  • Activating Features: Cyclic amine (Score +1).

  • Predicted Category: Category 2 or Category 1 .

  • Predicted AI Limit: 26.5 ng/day (Conservative default for potent nitrosamines).

Note: If BMNP is found in a drug product, the manufacturer must ensure the daily intake does not exceed this limit, or perform a specific Ames/Transgenic Rodent assay to justify a higher limit (e.g., 1500 ng/day if negative, though unlikely).

Strategic Testing Workflow

Figure 2: Decision Tree for BMNP Risk Assessment

Risk_Assessment Start Identify BMNP Impurity (LC-MS/MS) CheckData Literature Search (Specific TD50 data?) Start->CheckData DataExists Yes: Calculate AI from TD50 CheckData->DataExists Data Found NoData No: Apply CPCA (Predicted AI = 26.5 ng/day) CheckData->NoData No Data Exceeds Does Max Daily Dose exceed AI? NoData->Exceeds Control Control Process to < 26.5 ng/day Exceeds->Control No Test Perform Enhanced Ames Test Exceeds->Test Yes AmesNeg Ames Negative (AI -> 1500 ng/day) Test->AmesNeg Negative AmesPos Ames Positive (Confirm In Vivo) Test->AmesPos Positive InVivoNeg In Vivo Comet/TGR Negative (AI -> 1500 ng/day) AmesPos->InVivoNeg Negative InVivoPos Confirmed Mutagen (Strict Limit: 26.5 ng/day) AmesPos->InVivoPos Positive

Caption: Strategic decision tree for managing BMNP impurities in pharmaceutical products, aligned with FDA/EMA guidance.

References

  • European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

  • Lhasa Limited. (2022). Carcinogenic Potency Categorization Approach (CPCA) for N-nitrosamines.[7]Link

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology, 259(3-4), 277-289. Link

  • Klein, R. G., et al. (1999). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats.[3] Carcinogenesis, 20(8), 1629-1631. (Provides comparative data for the Methyl analog MNP). Link

  • Organization for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test.[7]Link

Sources

Validation

Benchmarking Guide: Detection of 1-Butyl-2-methyl-4-nitrosopiperazine

Executive Summary & Regulatory Context[1][2][3][4][5][6] The detection of 1-Butyl-2-methyl-4-nitrosopiperazine represents a critical challenge in the analysis of Nitrosamine Drug Substance Related Impurities (NDSRIs). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3][4][5][6]

The detection of 1-Butyl-2-methyl-4-nitrosopiperazine represents a critical challenge in the analysis of Nitrosamine Drug Substance Related Impurities (NDSRIs). Unlike simple dialkyl nitrosamines (e.g., NDMA), this analyte possesses a piperazine core with specific alkyl substitutions, increasing its polarity and potential for isomerism.

Under current FDA and EMA mandates, NDSRIs are often assigned a default Acceptable Intake (AI) of 26.5 ng/day unless a Carcinogenic Potency Categorization Approach (CPCA) justifies a higher limit. Consequently, analytical methods must achieve Limits of Quantitation (LOQ) in the low ppb range (typically <0.03 ppm relative to API).

This guide benchmarks the two primary detection architectures: LC-MS/MS (Triple Quadrupole) and LC-HRMS (Orbitrap/Q-TOF) , providing experimental protocols to mitigate the specific risks of piperazine-based artifacts.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the prerequisite for method selection.

  • Analyte: 1-Butyl-2-methyl-4-nitrosopiperazine

  • Formula: C9H19N3O

  • Molecular Weight: ~185.15 Da

  • pKa: The N1 nitrogen (butyl substituted) is tertiary and basic (pKa ~8-9). The N4 nitrogen is nitrosated and non-basic.

  • LogP: Estimated ~1.5–2.0 (Moderately polar).

Core Analytical Challenges:

  • Isomer Resolution: Separation from regioisomers (e.g., 1-nitroso-2-methyl-4-butylpiperazine) requires specific stationary phase selectivity.

  • In-Situ Formation: Piperazine precursors can react with trace nitrites in solvents/excipients during sample preparation, generating false positives.

  • Ion Suppression: The basic N1 nitrogen causes strong interaction with free silanols, leading to peak tailing and suppression in ESI+.

Technology Benchmark: LC-MS/MS vs. HRMS

The following data summarizes the performance characteristics of the two dominant methodologies.

Table 1: Performance Comparison Matrix
FeatureMethod A: UHPLC-MS/MS (Triple Quad) Method B: UHPLC-HRMS (Orbitrap/Q-TOF)
Primary Utility Routine Quantitation (QC Release)R&D, Screening, Structure Elucidation
Sensitivity (LOQ) High (0.1 – 0.5 ng/mL)Medium-High (1.0 – 5.0 ng/mL)
Selectivity MRM (Precursor

Fragment)
Exact Mass (<5 ppm) + Isotopic Pattern
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Risk Factor False positives if unit mass resolution overlapsLower sensitivity for trace analysis
Throughput High (5–10 min run times)Medium (Data processing intensive)

Deep Dive: Recommended Protocols

Method A: The Gold Standard (LC-ESI-MS/MS)

This protocol utilizes a Phenyl-Hexyl stationary phase.[1][2][3] Unlike C18, the Phenyl-Hexyl phase employs


-

interactions, which are highly effective for separating nitroso compounds from their non-nitrosated amine precursors and structural isomers.
Experimental Parameters
  • System: Agilent 6470 or Sciex 6500+ QQQ.

  • Column: Poroshell 120 Phenyl-Hexyl, 2.1 × 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation of N1 amine).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Rationale
0.0 5 Initial equilibration
1.0 5 Load/Desalt
8.0 95 Elution of Nitrosamine
10.0 95 Wash (Remove API)

| 10.1 | 5 | Re-equilibration |

MS/MS Transitions (Simulated)

Based on fragmentation logic of piperazine nitrosamines (Loss of NO and Ring Cleavage).

AnalytePrecursor (m/z)Product (m/z)CE (V)Role
1-Butyl-2-methyl-4-nitrosopiperazine 186.2 156.2 15Quantifier (Loss of NO)
186.2129.125Qualifier (Ring Frag)
186.270.135Qualifier (Ring Frag)

Critical Note: Exact Collision Energies (CE) must be optimized via direct infusion of the reference standard.

Method B: The "Self-Validating" Sample Prep (Artifact Control)

A major source of error in piperazine analysis is the artificial generation of nitrosamines during extraction. If the API (secondary amine) meets nitrite impurities in the excipients under acidic extraction conditions, the nitrosamine will form in the vial.

The Solution: Sulfamic Acid Inhibition

  • Weighing: Weigh accurately 50 mg of Drug Product powder.

  • Inhibitor Addition: Add 1.0 mL of 50 mM Sulfamic Acid (dissolved in water).

    • Mechanism:[4][5][6] Sulfamic acid reacts rapidly with free nitrite to form nitrogen gas (

      
      ), scavenging the nitrosating agent before it reacts with the amine.
      
  • Extraction: Add 4.0 mL of Methanol. Vortex for 5 minutes.

  • Clarification: Centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter supernatant through 0.2 µm PTFE filter.

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow guides the selection between MS/MS and HRMS based on the stage of drug development.

DecisionMatrix Start Start: Nitrosamine Assessment Risk Is the API a Secondary Amine source? Start->Risk Screening Screening Phase (HRMS) Risk->Screening Yes (Unknown Impurities) Quant Quantitation Phase (QQQ) Risk->Quant No (Targeted List) HRMS_Exp Acquire Full Scan + ddMS2 Mass Error < 5ppm Screening->HRMS_Exp Run Orbitrap/QTOF Method_Dev Method_Dev Quant->Method_Dev Optimize MRM Struct_Confirm Struct_Confirm HRMS_Exp->Struct_Confirm Structure Confirmed? Struct_Confirm->Quant Yes, Transfer to QQQ Validation Validation Method_Dev->Validation USP <1469> Validation Release Release Validation->Release Routine QC

Caption: Decision matrix for selecting HRMS for identification vs. Triple Quadrupole (QQQ) for routine quantitation of NDSRIs.

Diagram 2: Artifact Prevention Workflow

The chemical mechanism for preventing false positives using Sulfamic Acid.

ArtifactPrevention Sample Sample (API + Excipients) Nitrite Trace Nitrite (NO2-) Sample->Nitrite Amine Secondary Amine (API) Sample->Amine Reaction_Bad Nitrosation Reaction (In-Situ) Nitrite->Reaction_Bad No Inhibitor Reaction_Good Scavenging Reaction (NO2- + NH2SO3H -> N2) Nitrite->Reaction_Good With Inhibitor Amine->Reaction_Bad Acid Acidic Extraction Solvent Acid->Reaction_Bad FalsePos FALSE POSITIVE (Artifact) Reaction_Bad->FalsePos Inhibitor Add Sulfamic Acid (Scavenger) Inhibitor->Reaction_Good Safe Safe Extraction (No Artifacts) Reaction_Good->Safe

Caption: Mechanism of action for Sulfamic Acid in preventing in-situ nitrosamine formation during sample preparation.

References

  • U.S. Food and Drug Administration (FDA). (2024).[4][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). Retrieved from [Link]

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS.[8][9][5][1][10] (Ver-004). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[9][4][5][2][7][11][12] EMA/409815/2020 Rev.16. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Butyl-2-methyl-4-nitrosopiperazine

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The handling and disposal of po...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The handling and disposal of potent research chemicals, such as 1-Butyl-2-methyl-4-nitrosopiperazine, demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, focusing on the proper operational and disposal plans for this compound. As a member of the N-nitroso compound family, 1-Butyl-2-methyl-4-nitrosopiperazine is reasonably anticipated to be a human carcinogen and must be handled with the utmost care throughout its lifecycle, including its final disposition.[1][2]

The procedures outlined herein are grounded in the established principles of managing highly hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of the environment.

Foundational Safety Principles: Understanding the Hazard

1-Butyl-2-methyl-4-nitrosopiperazine belongs to the N-nitrosamine class of compounds. The N-nitroso group (N-N=O) is a structural alert for carcinogenicity, and many compounds in this class are known to be potent mutagens and carcinogens.[2][3] Their carcinogenic action is often initiated by metabolic activation, leading to DNA damage.[3][4] Therefore, all contact with 1-Butyl-2-methyl-4-nitrosopiperazine should be minimized, and its disposal must be treated as the management of a carcinogenic hazardous waste.

Immediate Safety Precautions:

  • Designated Areas: All work with 1-Butyl-2-methyl-4-nitrosopiperazine, including storage and preparation for disposal, must be conducted in a designated area, such as a certified chemical fume hood, to prevent the release of vapors or aerosols into the laboratory environment.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes, but is not limited to, a fully buttoned lab coat, appropriate chemical-resistant gloves (consult glove manufacturer's compatibility charts), and tightly sealed safety goggles or a face shield.[6]

  • Emergency Preparedness: An emergency spill kit specifically for hazardous chemicals should be readily accessible. All personnel handling the compound must be trained in its use.

Waste Segregation and Collection: The First Step in Proper Disposal

The cornerstone of effective hazardous waste management is proper segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.

Step-by-Step Waste Collection Protocol:

  • Dedicated Waste Container: All waste contaminated with 1-Butyl-2-methyl-4-nitrosopiperazine, whether solid or liquid, must be collected in a dedicated, properly labeled hazardous waste container.[5][7]

  • Container Specifications: The container should be made of a material compatible with the chemical and any solvents used. It must have a secure, tight-fitting lid to prevent leakage or the escape of vapors.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste - Carcinogen" and the full chemical name: "1-Butyl-2-methyl-4-nitrosopiperazine". The date of initial waste accumulation should also be clearly marked.[5]

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any other disposable materials that have come into contact with the compound. These items should be placed directly into the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing 1-Butyl-2-methyl-4-nitrosopiperazine should be collected in a dedicated liquid hazardous waste container. Do not mix incompatible waste streams.

  • Storage of Waste: The sealed and labeled hazardous waste container should be stored in a well-ventilated, secure area, away from general laboratory traffic, until it is collected by a licensed hazardous waste disposal service.[7]

Disposal Pathways: A Decision Framework

The appropriate disposal pathway for 1-Butyl-2-methyl-4-nitrosopiperazine is dictated by its classification as a probable carcinogen and hazardous chemical waste. On-site chemical treatment of N-nitroso compounds can be complex and may generate other hazardous byproducts, and is therefore not recommended for a typical research laboratory.

The following diagram illustrates the decision-making process for the proper disposal of 1-Butyl-2-methyl-4-nitrosopiperazine waste:

DisposalWorkflow Disposal Decision Workflow for 1-Butyl-2-methyl-4-nitrosopiperazine Start Generation of 1-Butyl-2-methyl-4-nitrosopiperazine Waste Segregate Segregate Waste at Point of Generation (Solid vs. Liquid) Start->Segregate Label Label Container: 'Hazardous Waste - Carcinogen' '1-Butyl-2-methyl-4-nitrosopiperazine' Segregate->Label Store Securely Store in a Designated and Ventilated Area Label->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) Office Store->ContactEHS ArrangePickup Arrange for Pickup by a Licensed Hazardous Waste Contractor ContactEHS->ArrangePickup Follow Institutional Protocol Incineration High-Temperature Incineration (Preferred Method) ArrangePickup->Incineration

Disposal Decision Workflow for 1-Butyl-2-methyl-4-nitrosopiperazine

The Primary and Recommended Disposal Method:

The most appropriate and environmentally responsible method for the disposal of 1-Butyl-2-methyl-4-nitrosopiperazine is high-temperature incineration by a licensed hazardous waste disposal facility.[8] This method ensures the complete thermal destruction of the carcinogenic molecule.[9][10][11]

Operational Steps for Disposal:

  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will have established procedures and contracts with licensed disposal vendors.[12]

  • Schedule a Waste Pickup: Follow your institution's protocol for scheduling a hazardous waste pickup. Ensure that all containers are properly labeled and sealed before the scheduled pickup time.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Decontamination Procedures

Any area or piece of equipment that comes into contact with 1-Butyl-2-methyl-4-nitrosopiperazine must be thoroughly decontaminated.

  • Glassware and Reusable Equipment: Reusable items should be decontaminated before being returned to general use. A common procedure involves rinsing with a suitable solvent (one that dissolves the compound and is compatible with your waste stream), followed by washing with a laboratory detergent and several rinses with water. All rinsates should be collected as hazardous waste.

  • Work Surfaces: At the end of any procedure involving this compound, the work surface in the fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by a detergent solution. The cleaning materials must be disposed of as solid hazardous waste.[6]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Restrict Access: Prevent entry into the affected area.

  • Consult SDS (if available) and EHS: If a spill is significant or you are unsure how to proceed, contact your institution's EHS office immediately. For a closely related compound, N-Methyl-N'-nitrosopiperazine, it is noted to be toxic if swallowed and may cause cancer.[13]

  • Cleanup (for minor spills, if trained):

    • Wear appropriate PPE, including a respirator if there is a risk of inhalation.

    • For liquid spills, use an absorbent material from a chemical spill kit to contain and absorb the substance.

    • For solid spills, carefully cover the material with a damp cloth or absorbent pad to avoid generating dust, then gently sweep the material into a suitable container.

    • All cleanup materials must be placed in a labeled hazardous waste container for disposal.[6][13]

Quantitative Data Summary
ParameterValue (for N-Methyl-N'-nitrosopiperazine)Source
GHS Hazard Statements H301 (Toxic if swallowed), H350 (May cause cancer), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction)[13][14]
Signal Word Danger[13]
Carcinogenicity Anticipated to be a human carcinogen[1]
Primary Disposal Route High-Temperature Incineration[8]

It is imperative to treat 1-Butyl-2-methyl-4-nitrosopiperazine with at least the same level of caution as indicated for N-Methyl-N'-nitrosopiperazine.

By adhering to these rigorous safety and disposal protocols, you uphold your commitment to a safe and responsible research environment, ensuring that your valuable scientific contributions are not overshadowed by preventable accidents or environmental contamination.

References

  • Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024, July 17). PMC. [Link]

  • (PDF) Thermal Decomposition of N-nitrosopiperazine. (2025, October 30). ResearchGate. [Link]

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]

  • Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine. (2014, May 20). PubMed. [Link]

  • Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024, July 17). Frontiers. [Link]

  • US20140199220A1 - Thermal destruction of nitrosamine in co2 capture.
  • Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. (2025, January 10). FDA. [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. HESI. [Link]

  • (PDF) Managing n-nitrosopiperazine and dinitrosopiperazine. (2025, October 30). ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Chemistry. [Link]

  • THE NIOSH CHEMICAL CARCINOGEN POLICY. (2016, December 15). CDC. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • NIOSH Chemical Carcinogen Policy. (2014, June 5). CDC. [Link]

  • Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). US EPA. [Link]

  • Technical Fact Sheet - N-Nitroso-dimethylamine (NDMA). (2012, May). US EPA. [Link]

  • Chemical Carcinogens. Environmental Health & Safety - University of Delaware. [Link]

  • guidelines for the laboratory use of chemical carcinogens. (1981, July 24). Regulations.gov. [Link]

  • 1-Methyl-4-nitrosopiperazine. PubChem. [Link]

  • Hazardous Materials Management Manual. Ohio University. [Link]

  • Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)... ResearchGate. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI. [Link]

  • N-Nitroso Methyl Piperazine. Manasa Life Sciences. [Link]

  • RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.

Sources

Handling

Personal protective equipment for handling 1-Butyl-2-methyl-4-nitrosopiperazine

Executive Summary: The "Cohort of Concern" Standard 1-Butyl-2-methyl-4-nitrosopiperazine belongs to the N-nitrosamine class of compounds.[1][2] In pharmaceutical development, these are classified under the ICH M7 "Cohort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cohort of Concern" Standard

1-Butyl-2-methyl-4-nitrosopiperazine belongs to the N-nitrosamine class of compounds.[1][2] In pharmaceutical development, these are classified under the ICH M7 "Cohort of Concern," designating them as high-potency mutagenic carcinogens.

The Critical Insight: Standard laboratory safety protocols (standard nitrile gloves + lab coat) are insufficient for this compound. Nitrosamines are small, lipophilic molecules that can permeate standard nitrile rubber in minutes, often without visible degradation of the glove material.

This guide defines the OEB 4/5 (Occupational Exposure Band) equivalent handling standards required to ensure operator safety and data integrity.

Part 1: The Hazard Mechanism (Why We Do This)

To understand the PPE requirement, you must understand the molecular behavior.

  • Lipophilicity: The butyl and methyl substitutions on the piperazine ring increase lipophilicity compared to simple nitrosamines (like NDMA). This enhances dermal absorption potential.

  • Metabolic Activation: Upon absorption, cytochrome P450 enzymes hydroxylate the

    
    -carbon, leading to an unstable intermediate that decomposes into a diazonium ion. This ion alkylates DNA (specifically the N7 position of guanine), causing genotoxicity.
    

Implication: The goal of PPE here is not just to prevent "burns" (this compound is not corrosive), but to prevent molecular permeation and subsequent DNA alkylation.

Part 2: Engineering Controls & PPE Matrix

Primary Barrier (Engineering Controls): Handling must occur within a Certified Chemical Fume Hood or a Powder Containment Enclosure . Open-bench work is strictly prohibited.

Secondary Barrier (PPE Specifications): The following matrix is non-negotiable for handling >10 mg of substance.

PPE ComponentStandard Lab GearRequired Specification for Nitrosopiperazines Technical Rationale
Glove (Inner) Latex/VinylEVOH/PE Laminate (e.g., Silver Shield™ / 4H™) Nitrosamines permeate nitrile in <15 mins. Laminates provide >480 min breakthrough time.
Glove (Outer) Standard NitrileHigh-Grade Nitrile (minimum 5 mil) Provides dexterity and protects the inner laminate glove from mechanical tears.
Body Cotton Lab CoatDisposable Tyvek® (or Polyethylene-coated) Cotton absorbs and holds carcinogens against the skin. Impervious suits prevent this.
Respiratory N95 MaskPAPR or P100 (if outside hood) N95s do not filter organic vapors. If the hood fails, only positive pressure (PAPR) or organic vapor cartridges offer protection.
Eyes Safety GlassesChemical Goggles + Face Shield Prevents mucous membrane absorption via splashes.

Part 3: Operational Workflow

This protocol utilizes a "Double-Glove, Taped-Cuff" system.

Step 1: The Donning Sequence
  • Inspect Tyvek suit for tears.

  • Don Inner Gloves (Laminate) . Note: These are loose-fitting and reduce dexterity.

  • Tape the cuff of the laminate glove to the Tyvek sleeve (chemically resistant tape).

  • Don Outer Gloves (Nitrile) over the laminate gloves.

  • Check for "ballooning" to ensure no air leaks.

Step 2: Weighing & Solubilization
  • Static Control: Use an anti-static gun on the weighing boat. Nitrosamine powders can be "fly-away," creating invisible aerosols.

  • Solvent Trap: When dissolving (e.g., in DMSO or Methanol), keep the vial closed whenever possible. Nitrosamines are semi-volatile.

  • Change Frequency: Replace Outer Gloves immediately after any splash or every 30 minutes of handling. Inner Gloves remain until the end of the session.

Visualization: PPE Decision Logic

PPE_Selection Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution / Oil State->Liquid Permeation Risk Level2 Level 2: Fume Hood + Laminate Liners + Tyvek Solid->Level2 Required Q_Vol High Volatility? Liquid->Q_Vol Level1 Level 1: Fume Hood + Double Nitrile (Change 15m) Q_Vol->Level1 No (Low Conc.) Q_Vol->Level2 Yes (High Risk)

Figure 1: Decision logic for selecting PPE based on physical state and volatility. Note that for pure 1-Butyl-2-methyl-4-nitrosopiperazine, Level 2 is the default recommendation.

Part 4: Decontamination & Disposal

Crucial Warning: Do NOT use bleach (Sodium Hypochlorite) for decontamination. Bleach can react with amines to form chloramines or other toxic byproducts, and it does not reliably destroy the nitrosamine functionality under ambient conditions.

Deactivation Protocol

The only scientifically validated chemical destruction method for nitrosamines in the lab is the Lunn & Sansone Method (Hydrobromic acid in glacial acetic acid OR Aluminum-Nickel alloy in alkali). However, these are hazardous reactions.

Recommended Disposal Path:

  • Segregation: Collect all solid waste (gloves, weighing boats, paper towels) in a dedicated, sealable hazardous waste bag labeled "CARCINOGEN: NITROSAMINE."

  • Liquid Waste: Collect in a dedicated glass container. Do not mix with general organic solvents to prevent cross-contamination of the main waste stream.

  • Destruction: Ship to a licensed facility for High-Temperature Incineration . This is the only method that guarantees complete mineralization of the structure.

Visualization: Waste Workflow

Waste_Handling Gen Waste Generation Seg Segregation Gen->Seg Liquid Liquid Waste (Glass Container) Seg->Liquid Solid Solid Waste (Double Bagged) Seg->Solid Label Labeling: 'Suspect Carcinogen' Liquid->Label Solid->Label Decon Chemical Decon? (NOT RECOMMENDED) Label->Decon Incinerate High-Temp Incineration Decon->Incinerate Preferred Path

Figure 2: Safe disposal workflow emphasizing incineration over in-lab chemical deactivation.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Lunn, G., & Sansone, E. B. (1983).[3] Safe disposal of carcinogenic nitrosamines. Carcinogenesis. Link

  • Ansell Chemical Resistance Guide . Permeation & Degradation Data for Laminate vs. Nitrile Gloves. Link

  • Occupational Safety and Health Administration (OSHA) . Safety and Health Topics: Carcinogens. Link

  • European Medicines Agency (EMA) . Nitrosamine impurities in human medicinal products. Link

Sources

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